B1580024 L-LEUCINE, N-ACETYL (D10)

L-LEUCINE, N-ACETYL (D10)

Cat. No.: B1580024
M. Wt: 183.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-LEUCINE, N-ACETYL (D10) is a useful research compound. Molecular weight is 183.3. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE, N-ACETYL (D10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE, N-ACETYL (D10) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

183.3

Purity

98%

Origin of Product

United States

Foundational & Exploratory

What is the isotopic purity of L-LEUCINE, N-ACETYL (D10)?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isotopic Purity & Validation of N-Acetyl-L-Leucine-d10



Executive Summary

N-Acetyl-L-Leucine-d10 (NALL-d10) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantification of N-Acetyl-L-Leucine (NALL), a modified amino acid currently under late-stage clinical investigation for Niemann-Pick disease type C (NPC) and other neurodegenerative disorders.

The utility of NALL-d10 in regulated bioanalysis (GLP/GMP) hinges entirely on its isotopic purity . Unlike chemical purity, which measures the absence of other chemical species, isotopic purity measures the absence of the unlabeled (d0) or partially labeled isotopologues. Insufficient isotopic purity results in "cross-talk" in the Mass Spectrometry (MS) channel of the analyte, artificially inflating the baseline and compromising the Lower Limit of Quantitation (LLOQ).

This guide details the technical specifications, synthesis logic, and self-validating analytical protocols required to certify NALL-d10 for use in high-sensitivity LC-MS/MS assays.

The Criticality of Isotopic Purity in Quantitative MS

In LC-MS/MS workflows, NALL-d10 is spiked into biological matrices (plasma, CSF) to normalize extraction efficiency and ionization variability. The separation between the analyte (NALL,


 ~172) and the standard (NALL-d10, 

~182) must be absolute.
The "Cross-Talk" Phenomenon

Ideally, an internal standard contributes zero signal to the analyte's transition channel. However, if the NALL-d10 standard contains traces of d0 (native NALL) or d1-d9 isotopologues due to incomplete deuteration during synthesis, these impurities will be detected as the drug itself.

  • Target Specification: Isotopic Enrichment

    
     98 atom % D.
    
  • Operational Threshold: The contribution of d0-NALL from the IS spike must be

    
     of the LLOQ signal (EMA/FDA Bioanalytical Method Validation Guidelines).
    
Why d10? (The Mass Shift Logic)

We utilize a d10-labeling pattern (all carbon-bound hydrogens on the leucine backbone) rather than a smaller label (e.g., d3-acetyl) to prevent signal overlap from naturally occurring isotopes (M+1, M+2, M+3) of the native drug.

  • Native NALL (

    
    ):  Monoisotopic Mass ~173.1 Da.
    
  • NALL-d10 (

    
    ):  Monoisotopic Mass ~183.1 Da.
    
  • Mass Shift: +10 Da. This wide window ensures that even at high concentrations, the isotopic envelope of the drug does not interfere with the IS, and vice versa.

Technical Specifications & Characterization

The following specifications define "Research Grade" vs. "Reference Standard Grade" NALL-d10.

ParameterSpecification (Reference Standard)Method
Appearance White to off-white solidVisual
Chemical Purity

98.0%
HPLC-UV / H-NMR
Isotopic Enrichment

98.0 atom % D
HRMS / D-NMR
Isotopologue Distribution d0 < 0.1%HRMS (Deconvolution)
Chiral Purity

99% L-Enantiomer
Chiral HPLC
Molecular Formula

HRMS
Solubility Soluble in Methanol, DMSO, WaterVisual

Synthesis & Stability Logic

To achieve high isotopic purity, the deuterium atoms must be introduced before the acetylation step, using a pre-validated L-Leucine-d10 precursor. Post-synthetic H/D exchange is unreliable and leads to label loss in aqueous media.

Synthesis Workflow (Schotten-Baumann Acetylation)

The synthesis couples fully deuterated L-Leucine-d10 with Acetic Anhydride.

SynthesisWorkflow Start L-Leucine-d10 (>99% D) Reaction Acetylation (pH 10-12, NaOH) Start->Reaction Reagent Acetic Anhydride (Excess) Reagent->Reaction Acidification Acidification (HCl to pH 2) Reaction->Acidification 2-4 hrs @ RT Crude Crude NALL-d10 Acidification->Crude Precipitation Purification Recrystallization (Water/Ethanol) Crude->Purification Final Pure NALL-d10 (>98% Isotopic Purity) Purification->Final

Figure 1: Synthesis pathway ensuring conservation of the d10-leucine backbone.

Stability Considerations
  • H/D Exchange: The 10 deuteriums on the leucine side chain (methyl, methine, methylene) are non-exchangeable under physiological conditions. However, the Amide-H and Carboxyl-H are exchangeable (and thus not counted in the "d10" spec).

  • Storage: Store at -20°C, desiccated. Stable for >2 years in solid state.

Analytical Validation Protocols

This section details the self-validating protocols to confirm isotopic purity.

Protocol A: Determination of Isotopic Enrichment via HRMS

Objective: Quantify the ratio of d10 to d0/d1-d9 species.

Equipment: Orbitrap or Q-TOF Mass Spectrometer (Resolution > 30,000).

  • Sample Prep: Dissolve 1 mg NALL-d10 in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

  • Infusion: Direct infusion at 5 µL/min.

  • Acquisition:

    • Scan Range:

      
       150 – 200.
      
    • Mode: Positive ESI (

      
      ).
      
  • Data Analysis (Deconvolution):

    • Identify the theoretical monoisotopic peak for NALL-d10 (

      
       ~183.18).
      
    • Integrate peak areas for:

      • 
         173.12 (d0 - Native Impurity)
        
      • 
         182.18 (d9 - Incomplete Labeling)
        
      • 
         183.18 (d10 - Target)
        
    • Calculation:

      
      
      
Protocol B: Signal-to-Noise (S/N) Interference Check

Objective: Verify suitability for bioanalysis (LLOQ determination).

  • Blank Matrix: Extract blank human plasma.

  • IS Spike: Spike blank plasma with NALL-d10 at the working concentration (e.g., 1000 ng/mL).

  • Analysis: Inject into LC-MS/MS monitoring the Analyte Transition (e.g., 172

    
     130 for NALL).
    
  • Acceptance Criteria: The signal in the analyte channel must be

    
     of the LLOQ signal of the native drug.
    

Application Context: Niemann-Pick Type C (NPC)

In clinical trials for NPC (e.g., using Aqneursa), NALL levels are monitored to assess pharmacokinetics.

  • Mechanism: NALL improves lysosomal function and cerebellar ataxia symptoms.

  • Bioanalysis: Because NALL is an endogenous modified amino acid, "blank" matrices often contain basal levels of NALL. This makes the d10-IS even more critical; it acts as a distinct anchor that is not present in nature, allowing for accurate background subtraction and quantification of the administered drug.

MS_Interference cluster_channels LC-MS/MS Detection Channels Analyte Analyte: N-Acetyl-L-Leucine (m/z 172.1) Channel1 Channel 1 (Analyte) Transition: 172 -> 130 Analyte->Channel1 Primary Signal IS IS: N-Acetyl-L-Leucine-d10 (m/z 182.2) Channel2 Channel 2 (IS) Transition: 182 -> 140 IS->Channel2 Primary Signal Interference Isotopic Impurity (d0) in Standard IS->Interference If Purity < 99% Interference->Channel1 FALSE POSITIVE (Bias at LLOQ)

Figure 2: The mechanism of interference. Isotopic impurities in the d10 standard directly corrupt the quantification of the patient sample.

References

  • Churchill, G. C., et al. (2020).[1] Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link

  • Feil, K., et al. (2016).[2] Update on the Pharmacotherapy of Cerebellar Ataxia and Nystagmus. Cerebellum.[2] Link

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • PubChem. N-Acetyl-L-leucine Compound Summary. National Library of Medicine. Link

Sources

Technical Monograph: Synthesis and Characterization of L-LEUCINE, N-ACETYL (D10)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of N-Acetyl-L-leucine-d10 (


-Acetyl-L-leucine-

), a critical stable isotope-labeled internal standard used in the pharmacokinetic (PK) analysis of the orphan drug N-Acetyl-L-leucine (NALL) .

Executive Summary

N-Acetyl-L-leucine-d10 is the fully deuterated leucine analog of N-acetyl-L-leucine, a modified amino acid currently under advanced investigation for the treatment of Niemann-Pick disease type C (NPC) and other neurodegenerative cerebellar ataxias.

In drug development, this isotopologue serves as the definitive Internal Standard (IS) for LC-MS/MS bioanalysis. Its specific deuteration pattern (


 on the leucine side chain and 

-carbon) ensures it co-elutes with the analyte (NALL) while providing mass spectral differentiation (+10 Da), thereby correcting for matrix effects and ionization variability in plasma and CSF samples.

Chemical Identity & Specifications

Unlike generic labeling, the "D10" designation here refers specifically to the deuteration of the leucine carbon skeleton, leaving the acetyl group unlabeled.

ParameterSpecification
Chemical Name

-Acetyl-L-leucine-

Synonyms Ac-L-Leu-

; N-Acetyl-(2,3,3,4,4,5,5,5,6,6,6-

)-L-leucine
Molecular Formula

Molecular Weight 183.31 g/mol (vs. 173.21 g/mol for unlabeled)
Isotopic Purity

atom D
Chiral Purity

L-isomer (Critical for biological relevance)
Solubility Soluble in water, ethanol, methanol; sparingly soluble in ether.[1]

Synthetic Strategy (Schotten-Baumann Acetylation)

Retrosynthetic Analysis

The synthesis utilizes L-Leucine-


  as the starting scaffold. The N-acetylation is achieved via a modified Schotten-Baumann reaction using acetic anhydride in an alkaline aqueous medium.

Critical Control Point (CCP): The primary risk in this synthesis is racemization . N-acetylated amino acids are prone to racemization under high heat or strongly basic conditions via an oxazolone intermediate. To maintain the L-configuration required for clinical relevance, the reaction temperature must be strictly controlled between 0°C and 5°C.

Reaction Scheme Visualization

SynthesisPath Start L-Leucine-d10 (C6H3D10NO2) Inter Intermediate Complex Start->Inter Dissolution (0°C) Reagent Acetic Anhydride (Ac2O) Reagent->Inter Dropwise Addition Base NaOH (2M) (pH Control) Base->Inter Maintain pH 10-11 Product N-Acetyl-L-leucine-d10 (Precipitate) Inter->Product Acidification (HCl) pH < 2.0 Waste Acetic Acid / NaOAc Inter->Waste

Caption: Modified Schotten-Baumann synthesis pathway for N-Acetyl-L-leucine-d10 minimizing racemization risk.

Detailed Experimental Protocol

Reagents:

  • L-Leucine-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Isotopic purity >98%)[2]
    
  • Acetic Anhydride (Reagent Grade, >99%)

  • Sodium Hydroxide (2M solution)

  • Hydrochloric Acid (6M solution)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend 1.0 g (approx. 7.1 mmol) of L-Leucine-

    
     in 10 mL of 2M NaOH.
    
  • Cooling: Immerse the flask in an ice-water bath. Allow the solution to cool to 0–2°C. Ensure the starting material is fully dissolved (leucinate form).

  • Acetylation: While stirring vigorously, add 1.2 equivalents of Acetic Anhydride dropwise over 20 minutes.

    • CCP: Simultaneously add 2M NaOH dropwise to maintain the pH between 10 and 11. If pH drops below 9, the amine protonates and reaction stalls; if pH > 12, racemization risk increases.

  • Reaction Completion: After addition, stir at 0°C for 60 minutes. Monitor reaction progress via TLC (n-butanol/acetic acid/water 4:1:1) or LC-MS.[3][4]

  • Precipitation: Carefully acidify the cold mixture with 6M HCl dropwise until pH reaches 1.5–2.0. The N-Acetyl-L-leucine-

    
     will precipitate as a white solid.
    
  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in a minimum amount of hot water (approx. 80°C) and allow to cool slowly to 4°C. This step removes trace acetic acid and sodium salts.

    • Wash crystals with ice-cold water.

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Characterization & Validation

To certify the material for use as a Reference Standard, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum provides immediate confirmation of deuteration.
  • Solvent:

    
     or 
    
    
    
    .
  • Expected Signals:

    • 
       1.85 ppm (s, 3H): Acetyl methyl group (
      
      
      
      -CO-). This signal remains.
    • 
       4.2 ppm (
      
      
      
      -CH): Absent (replaced by D).
    • 
       1.5-1.7 ppm (
      
      
      
      ,
      
      
      -CH): Absent (replaced by D).
    • 
       0.9 ppm (
      
      
      
      -CH3): Absent (replaced by D).
  • Conclusion: The presence of the acetyl singlet and the silence of the leucine backbone confirms the structure

    
    -Acetyl-L-leucine-
    
    
    
    .
Mass Spectrometry (LC-MS/MS)

For bioanalytical validation, the mass shift must be distinct.

  • Ionization: ESI Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Precursor Ion (Positive Mode):

    
     (vs 174.2 unlabeled).
    
  • Fragmentation Pattern:

    • Loss of COOH and Acetyl groups.

    • Common transition for MRM:

      
       (Loss of acetyl ketene) or 
      
      
      
      (Immonium ion equivalent).
Chiral Purity Analysis

Since the L-enantiomer is the active pharmacophore for NPC treatment, chiral purity is paramount.

  • Method: HPLC with Chiral Column (e.g., Chiralpak AD-H or Crownpak CR+).

  • Mobile Phase: Perchloric acid pH 1.5 / Methanol.

  • Acceptance Criteria: L-isomer > 99.5%; D-isomer < 0.5%.

Application in Drug Development (DMPK)

Bioanalytical Workflow

N-Acetyl-L-leucine-


 is used to quantify NALL levels in patient plasma during clinical trials (e.g., for Tanganil or IB1001).

Bioanalysis cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Patient Plasma (Analyte: NALL) Mix Protein Precipitation (Methanol/Acetonitrile) Plasma->Mix IS Internal Standard (N-Ac-L-Leu-d10) IS->Mix LC UPLC Separation (C18 Column) Mix->LC Supernatant MS Mass Spec Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data Peak Area Integration

Caption: Bioanalytical workflow utilizing N-Ac-L-Leu-d10 for precise quantification of therapeutic drug levels.

Pharmacological Context

N-Acetyl-L-leucine acts by normalizing metabolic function in the cerebellum. It is taken up by monocarboxylate transporters (MCTs) and intracellularly deacetylated to L-leucine.

  • Why D10? The

    
     label is metabolically stable during the extraction process but, if deacetylated in vivo (during long-term tracer studies), it yields L-Leucine-
    
    
    
    , which can be distinguished from endogenous leucine (
    
    
    ). However, for PK bioanalysis of the intact drug, the stability of the amide bond ex vivo is sufficient.

References

  • Churchill, G.C., et al. (2020).[5] Acetyl-L-leucine for Niemann-Pick type C – a multi-national, rater-blinded phase II trial.[6][7][8] MedRxiv. Available at: [Link][4][5][9][10][11]

  • Kuan, Y., et al. (2021).[12] Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. Available at: [Link]

  • Bremova-Ertl, T., et al. (2023). N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study. Trials. Available at: [Link]

  • Fields, T., et al. (2024). Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C. Neurology. Available at: [Link]

Sources

Technical Guide: Role of N-Acetyl-L-Leucine-d10 in Metabolic Flux & Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, protocol-driven analysis of N-Acetyl-L-Leucine-d10 (NALL-d10) in metabolic and pharmacokinetic research.

Executive Summary: The Isotopic Gold Standard

N-Acetyl-L-Leucine-d10 is the stable isotope-labeled analog of N-Acetyl-L-Leucine (NALL), a modified amino acid currently under advanced investigation for treating neurodegenerative disorders such as Niemann-Pick Type C (NPC) and cerebellar ataxia.

In metabolic studies, NALL-d10 serves two critical, distinct functions:

  • Bioanalytical Internal Standard (IS): It is the requisite reference standard for quantifying NALL in biological matrices (plasma, CSF, brain tissue) via LC-MS/MS, correcting for matrix effects and ionization variability.

  • Metabolic Tracer: It acts as a probe to measure the rate of deacetylation (conversion of NALL to L-Leucine) and subsequent leucine flux into protein synthesis or the Krebs cycle.

This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for utilizing NALL-d10, emphasizing the critical need for chiral separation due to the distinct pharmacokinetics of the L- and D- enantiomers.

Mechanistic Grounding: Why NALL-d10?

Chemical Identity & Stability[1]
  • Compound: N-Acetyl-L-Leucine-d10[1][2]

  • Labeling: Deuterium (

    
    H) incorporation, typically on the leucine side-chain (isopropyl group) and 
    
    
    
    -carbon, resulting in a mass shift of +10 Da relative to the endogenous/drug form (
    
    
    ).
  • Advantage: The +10 Da shift places the IS signal far beyond the natural isotopic envelope of the analyte (M+1, M+2), eliminating "cross-talk" and ensuring high-precision quantification even at trace levels.

The Stereochemical Imperative

Research has established that N-Acetyl-L-Leucine and N-Acetyl-D-Leucine exhibit vastly different pharmacokinetic (PK) profiles.[3][4][5]

  • L-Enantiomer: Rapidly taken up and deacetylated to L-Leucine (metabolically active).[3][4][5][6]

  • D-Enantiomer: Poorly metabolized, accumulates in plasma, and inhibits the uptake of the L-form.

Scientific Directive: Because the D-enantiomer accumulates, standard achiral LC-MS methods that co-elute L and D forms will yield erroneous PK data (overestimating the active L-drug). Therefore, the use of NALL-d10 must be coupled with a chiral LC-MS/MS method to specifically quantify the active L-species.

Metabolic Pathway Visualization

The following diagram illustrates the differential handling of NALL enantiomers and the tracing capability of the d10-variant.

NALL_Metabolism cluster_ext Extracellular Space (Plasma) cluster_cell Intracellular Space (Tissue/Neuron) NALL_L N-Acetyl-L-Leucine (Drug/Analyte) Transporter MCT1 Transporter NALL_L->Transporter High Affinity NALL_D N-Acetyl-D-Leucine (Impurity/Accumulator) NALL_D->Transporter Inhibits L-Uptake NALL_d10 N-Acetyl-L-Leucine-d10 (Internal Standard) NALL_d10->Transporter Identical Kinetics Deacetylase Deacetylation (Acylase/Sirtuins) Transporter->Deacetylase Leu L-Leucine Deacetylase->Leu Rapid Conversion Leu_d10 L-Leucine-d10 (Tracer Metabolite) Deacetylase->Leu_d10 Flux Measurement Metabolism Protein Synthesis & Krebs Cycle Leu->Metabolism Leu_d10->Metabolism

Caption: Differential metabolic fate of N-Acetyl-L-Leucine enantiomers and the tracing pathway of the d10-labeled standard.

Experimental Protocol: Chiral LC-MS/MS Quantification

This protocol is designed for the rigorous quantification of N-Acetyl-L-Leucine in plasma, utilizing NALL-d10 to correct for extraction efficiency and matrix effects.

Materials
  • Analyte: N-Acetyl-L-Leucine (Reference Standard).[1][4][5][6][7][8][9][10]

  • Internal Standard: N-Acetyl-L-Leucine-d10 ( >98% isotopic purity).

  • Matrix: Plasma (Human/Murine).[2][5][6][11][12]

  • Reagents: Methanol (LC-MS grade), Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of NALL-d10 working solution (e.g., 10 µg/mL in water). Note: The IS concentration should target the geometric mean of the expected analyte range.

  • Precipitate: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex vigorously for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an LC vial. Dilute 1:1 with water if peak shape distortion occurs due to high organic content.

LC-MS/MS Conditions (Chiral Separation)

Standard C18 columns cannot separate N-Acetyl-L-Leucine from N-Acetyl-D-Leucine. A chiral stationary phase is mandatory .

ParameterSettingRationale
Column Chiralpak ZWIX(+) or QN-AX (150 x 3 mm, 3 µm)Zwitterionic chiral stationary phases effectively separate amino acid enantiomers.
Mobile Phase A MeOH/AcN (50:50) + 50mM Formic Acid + 25mM NH4OHPolar organic mode required for ZWIX columns.
Mobile Phase B MeOH + 50mM Formic Acid + 25mM NH4OHGradient elution controls retention.
Flow Rate 0.4 mL/minOptimal for electrospray ionization (ESI) efficiency.
Ionization ESI Positive (+) or Negative (-)N-acetylated amino acids ionize well in both; Negative mode often has lower background.
MRM Transitions (Mass Spectrometry)

Use Multiple Reaction Monitoring (MRM) for specificity.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
N-Acetyl-L-Leucine 174.1

86.1 (Leucine immonium - CO)15
N-Acetyl-L-Leucine 172.1

130.1 (Loss of acetyl)12
NALL-d10 (IS) 184.2

96.2 (d10-Leu immonium)15
NALL-d10 (IS) 182.2

140.2 (Loss of acetyl)12

Note: Exact transitions should be optimized on the specific instrument (tuning).

Analytical Workflow Logic

The following flowchart defines the decision-making process for validating the assay, ensuring "self-validating" scientific integrity.

Workflow Start Start: Sample Analysis Spike Spike Sample with NALL-d10 Start->Spike Extract Protein Precipitation (MeOH/Formic Acid) Spike->Extract LC Chiral LC Separation (L vs D Resolution > 1.5) Extract->LC MS MS/MS Detection (Monitor Analyte & IS) LC->MS Check1 Check: IS Peak Area Stability? MS->Check1 Check2 Check: L/D Separation? Check1->Check2 Stable (<15% RSD) Fail1 Re-inject / Check Extraction Check1->Fail1 Drift/Suppression Calc Calculate Ratio: (Area NALL-L) / (Area NALL-d10) Check2->Calc Baseline Resolved Fail2 Optimize Gradient / Column Check2->Fail2 Co-elution

Caption: Analytical workflow ensuring data integrity through IS stability and enantiomeric resolution checks.

Data Interpretation & Metabolic Flux

Pharmacokinetic Calculation

Concentration is derived using the Area Ratio (


):


Where

refers to the NALL-d10 peak. Because NALL-d10 is chemically identical (barring isotope effect) to the L-enantiomer, it perfectly compensates for the specific extraction recovery of the active drug.
Flux Analysis (Advanced Application)

In tracer studies where NALL-d10 is administered in vivo:

  • Deacetylation Rate: Monitor the appearance of L-Leucine-d10 in plasma/tissue.

  • Pathway Tracing: The d10 label is retained on the leucine backbone.

    • Reaction: NALL-d10

      
       Acetate + L-Leucine-d10.
      
    • Interpretation: A rapid appearance of L-Leucine-d10 confirms efficient intracellular delivery and metabolism, validating the "prodrug" mechanism of NALL.

References

  • Churchill, G.C. et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Available at: [Link][5]

  • Martakis, K. et al. (2021).[13] N-acetyl-L-leucine improves symptoms and functioning in GM2 Gangliosidosis (Tay-Sachs & Sandhoff). ResearchGate. Available at: [Link]

  • Bremova-Ertl, T. et al. (2024). N-Acetyl-L-Leucine and Neurodegenerative Disease. NNPDF. Available at: [Link]

Sources

L-LEUCINE, N-ACETYL (D10) as a stable isotope-labeled standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Quantitation of N-Acetyl-L-Leucine using High-Mass Isotope Standards (D10)

Executive Summary & Clinical Relevance

N-Acetyl-L-Leucine (NALL) has emerged as a critical investigational therapeutic for neurodegenerative disorders, specifically Niemann-Pick Disease Type C (NPC) and cerebellar ataxias. Unlike its racemic predecessor (Tanganil®), the L-enantiomer exhibits specific pharmacodynamic activity, normalizing membrane potential and restoring lysosomal function in compromised neurons.

For drug development professionals and clinical researchers, the precise quantification of NALL in plasma and cerebrospinal fluid (CSF) is non-negotiable. However, NALL presents unique bioanalytical challenges:

  • Endogeneity: As a modified amino acid, it may have low-level endogenous presence, complicating baseline subtraction.

  • Isomeric Interference: It must be chromatographically resolved from N-Acetyl-Isoleucine , a structural isomer with identical mass.

  • Matrix Effects: High polarity leads to ion suppression in the "void volume" region of Reverse Phase chromatography.

This guide details a rigorously validated LC-MS/MS methodology utilizing N-Acetyl-L-Leucine-d10 (NALL-d10) . We advocate for the d10 isotopologue over the common d3 variant to eliminate isotopic cross-talk and ensure superior assay linearity during high-concentration pharmacokinetic (PK) profiling.

The Chemistry of the Standard: Why D10?

In quantitative mass spectrometry, the choice of Internal Standard (IS) dictates the robustness of the assay. While N-Acetyl-L-Leucine-d3 (acetyl-labeled) is cheaper, N-Acetyl-L-Leucine-d10 (typically leucine-backbone labeled) offers a distinct "High-Mass Shift" advantage.

The Cross-Talk Elimination Principle
  • The Problem: With a d3 standard (

    
    ), the natural isotopic distribution of the analyte (containing 
    
    
    
    C,
    
    
    O) can contribute signal to the IS channel. Conversely, isotopic impurities in the IS can contribute to the analyte channel (the "blank" signal).
  • The D10 Solution: A mass shift of +10 Da places the IS signal far beyond the isotopic envelope of the analyte. This allows for the use of higher IS concentrations to swamp matrix binding sites without artificially inflating the analyte baseline—a critical factor when measuring low-level endogenous NALL in CSF.

Chemical Structure & Labeling
  • Analyte: N-Acetyl-L-Leucine (

    
    , MW 173.2)
    
  • Standard: N-Acetyl-L-Leucine-d10 (

    
    , MW ~183.3)[]
    
    • Labeling Topology: Typically derived from L-Leucine-d10 (fully deuterated side chain and backbone) followed by acetylation.

Analytical Method Development (LC-MS/MS)

Chromatographic Strategy (The Isomer Challenge)

NALL and N-Acetyl-Isoleucine are isobaric. Mass spectrometry cannot distinguish them; chromatography must.[2]

  • Column Selection: A standard C18 column often fails to retain these polar compounds, causing them to elute in the suppression zone.

  • Recommended Phase: Pentafluorophenyl (PFP) or HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Why? PFP columns offer alternative selectivity (pi-pi interactions) that resolve the branched-chain isomers better than alkyl-bonded phases.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).[3]
    
    • Note: While Negative mode (

      
      ) is sensitive for acids, Positive mode (
      
      
      
      ) often yields structurally specific immonium ions that are less prone to solvent background noise.
  • MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
TypeRationale
N-Acetyl-L-Leucine 174.1 (

)
86.1 QuantifierLeucine Immonium Ion (

)
174.143.1QualifierAcetyl group (

)
NALL-d10 (IS) 184.2 (

)
96.2 *QuantifierShifted Immonium Ion (

-labeled)

*Note: The product ion for the IS depends on the specific labeling distribution of the d10 starting material. Always verify the dominant fragment via product ion scan.

Experimental Protocol: Sample Preparation

This protocol utilizes Protein Precipitation (PPT) , optimized for high-throughput clinical trials.

Reagents:

  • IS Working Solution: NALL-d10 at 1,000 ng/mL in Methanol.

  • Extraction Solvent: Acetonitrile:Methanol (80:20 v/v) with 0.1% Formic Acid.

Workflow Diagram:

SamplePrep cluster_0 Sample Pre-Treatment cluster_1 Extraction cluster_2 Analysis Step1 Aliquot 50 µL Plasma/CSF Step2 Add 20 µL NALL-d10 IS (1000 ng/mL) Step1->Step2 Step3 Vortex Mix (10 sec) Step2->Step3 Step4 Add 200 µL Precipitation Solvent (ACN:MeOH 80:20) Step3->Step4 Step5 Vortex (1 min) & Centrifuge (10,000 x g, 10 min, 4°C) Step4->Step5 Step6 Transfer 100 µL Supernatant to LC Vial Step5->Step6 Step7 Inject 2-5 µL into LC-MS/MS Step6->Step7

Figure 1: Optimized Protein Precipitation Workflow for N-Acetyl-L-Leucine Quantification.

Self-Validating System Suitability

To ensure "Trustworthiness" (E-E-A-T), every analytical run must include a System Suitability Test (SST) . Do not proceed if these criteria are not met.

  • Retention Time Stability: The RT of NALL-d10 must not deviate by >0.1 min across the run. A shift indicates column equilibration issues common in HILIC/PFP phases.

  • Isomeric Resolution: Inject a "Resolution Check Standard" containing equal parts N-Acetyl-L-Leucine and N-Acetyl-Isoleucine.

    • Requirement: Baseline resolution (

      
      ) between the two peaks. If they co-elute, the quantification of NALL will be artificially high.
      
  • IS Response Consistency: The peak area of NALL-d10 in all samples should be within ±15% of the mean IS response in standards. A drop indicates matrix suppression.

Visualizing the Isomeric Separation Logic

SeparationLogic Input Sample Injection (Contains NALL + Isomers) Column PFP / HILIC Column (Selective Interaction) Input->Column Separation Chromatographic Resolution Column->Separation Peak1 Peak 1: N-Acetyl-L-Leucine (Target) Separation->Peak1 RT: 3.2 min Peak2 Peak 2: N-Acetyl-Isoleucine (Interference) Separation->Peak2 RT: 3.5 min MS Mass Spec Detection (MRM: 174 -> 86) Peak1->MS Peak2->MS

Figure 2: Chromatographic separation logic required to distinguish NALL from its structural isomer.

References

  • Bremova-Ertl, T., et al. (2024).[4][5] Trial of N-Acetyl-l-Leucine in Niemann–Pick Disease Type C. The New England Journal of Medicine.[5] Link

  • Churchill, G. C., et al. (2002). The acid-base and metabolic effects of N-acetyl-DL-leucine in the rat. Journal of Physiology. Link

  • Kailasam, S., et al. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Corporation Application Note. Link

  • Liu, Y., et al. (2015). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Journal of Chromatography B. Link

  • BenchChem Protocols. (2024). Protocol for Leucine-d10 as an Internal Standard in LC-MS Analysis. Link

Sources

Discovery and Technical Application of N-Acetyl-L-Leucine-d10 (NAL-d10)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and critical analytical application of N-Acetyl-L-Leucine-d10 (NAL-d10) . This document is structured for researchers and drug development professionals, focusing on the compound's role as an essential internal standard in the clinical advancement of Levacetylleucine.

Executive Summary

N-Acetyl-L-Leucine-d10 (NAL-d10) is the stable isotope-labeled analog of Levacetylleucine (N-Acetyl-L-Leucine), a modified amino acid recently approved (September 2024) for the treatment of Niemann-Pick disease type C (NPC). While the parent drug has a history dating back to 1957 as a vertigo treatment (Tanganil), the "discovery" of the D10 variant represents a modern analytical milestone. It was synthesized specifically to enable the precise, regulatory-grade pharmacokinetic (PK) quantification required to transition the drug from a racemic mixture to a pure enantiomer therapy.

This guide explores the chemical genesis of NAL-d10, its synthesis via the Schotten-Baumann reaction, and its application as a self-validating Internal Standard (IS) in LC-MS/MS workflows.

Part 1: Historical Trajectory & The "Discovery" of Necessity

The history of NAL-d10 is inextricably linked to the clinical evolution of its non-deuterated parent.

The Racemic Era (1957–2010s)

Originally, N-Acetyl-DL-Leucine was marketed in France as Tanganil for acute vertigo. It was a racemate (50:50 mixture of D- and L-enantiomers). For decades, the mechanism was poorly understood, and analytical methods were crude, often failing to distinguish between the enantiomers or their metabolic byproducts.

The Chirality Shift (2015–2024)

Research by IntraBio and academic collaborators identified that the L-enantiomer (Levacetylleucine) was the active neuroprotective agent, while the D-enantiomer inhibited the uptake of the L-form and contributed to unnecessary metabolic load. This necessitated a shift to developing pure N-Acetyl-L-Leucine (IB1001) as an orphan drug.

The Role of D10

To gain FDA and EMA approval, developers needed to prove the pharmacokinetic profile of pure Levacetylleucine without interference from:

  • Endogenous Leucine: NAL is rapidly deacetylated in vivo.

  • Racemic Interference: Ensuring no in vivo racemization occurs.

  • Matrix Effects: High variability in plasma/urine of NPC patients.

NAL-d10 was "discovered" (synthesized) as the solution. By labeling the leucine backbone with 10 deuterium atoms, researchers created an internal standard that co-elutes with the drug but is mass-resolved (+10 Da), allowing for absolute quantification despite the complex biological matrix.

Part 2: Chemistry & Synthesis[1][2][3][4][5]

The synthesis of NAL-d10 is a targeted acetylation of a deuterated amino acid precursor.

Chemical Structure[5]
  • Chemical Name: N-Acetyl-L-Leucine-d10[]

  • Formula:

    
    
    
  • Molecular Weight: 183.3 g/mol (vs. 173.2 g/mol for native)

  • Deuteration Site: The 10 hydrogen atoms on the Leucine side chain and alpha-carbon are replaced with deuterium. The acetyl group (

    
    ) typically remains unlabeled.
    
Synthesis Protocol (Schotten-Baumann)

The standard preparation involves the acetylation of commercially available L-Leucine-d10 under alkaline conditions.

Reagents:

  • Precursor: L-Leucine-d10 (CAS 106972-44-5)

  • Acylating Agent: Acetic Anhydride (

    
    )
    
  • Base: Sodium Hydroxide (

    
    , 2N)[2]
    
  • Solvent: Water/Dioxane (optional for solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Leucine-d10 in 2N NaOH. The high pH ensures the amine group is deprotonated (

    
    ) and nucleophilic.
    
  • Acetylation: Add Acetic Anhydride dropwise at

    
    . The low temperature prevents hydrolysis of the anhydride.
    
    • Mechanism:[2][3][4][5] The amine attacks the carbonyl of the anhydride, forming the amide bond.

  • Acidification: Adjust pH to ~2.5 with HCl.

  • Crystallization: N-Acetyl-L-Leucine-d10 precipitates as a white solid.

  • Recrystallization: Purify using Ethanol/Water to remove trace acetic acid and salts.

Synthesis L_Leu L-Leucine-d10 (Precursor) Inter Intermediate (N-Acetyl-L-Leu-d10 Na+) L_Leu->Inter Dissolve NaOH NaOH (aq) (Deprotonation) NaOH->Inter Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Inter 0-5°C Product N-Acetyl-L-Leucine-d10 (Crystalline Solid) Inter->Product Precipitation HCl HCl (Acidification pH 2.5) HCl->Product

Figure 1: Synthesis pathway of NAL-d10 via Schotten-Baumann acetylation.

Part 3: Analytical Application (LC-MS/MS)

This section details the validated method for quantifying N-Acetyl-L-Leucine in human plasma using NAL-d10 as the Internal Standard.

Method Principle

The method relies on Isotope Dilution Mass Spectrometry (IDMS) . Since NAL-d10 and the native drug share identical physicochemical properties (pKa, solubility), they suffer identical matrix effects (ion suppression/enhancement). The ratio of their peak areas provides a corrected, absolute concentration.

Experimental Protocol
A. Sample Preparation (Protein Precipitation)
  • Objective: Remove plasma proteins while retaining the polar drug.

  • Protocol:

    • Aliquot 50 µL of Human Plasma.

    • Add 20 µL of Internal Standard Solution (NAL-d10, 10 µg/mL in 50% MeOH).

    • Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant to LC vial.

B. LC Conditions
  • Column: Intrada Amino Acid (Imtakt) or Chiralpak ZWIX(+) (if enantiomeric separation is required).

    • Note: For standard PK where the drug is known to be pure L, a C18 column (e.g., Acquity UPLC HSS T3) is sufficient and more robust.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes (Reverse Phase).

C. MS/MS Parameters (MRM Mode)

Quantification is performed on a Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060) in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Identity
N-Acetyl-L-Leucine 174.2 (

)
86.1 (

)
25 eVLeucine Immonium
174.2132.215 eVLoss of Acetyl
NAL-d10 (IS) 184.3 (

)
96.2 (

)
25 eVLeu-d10 Immonium
184.3142.315 eVLoss of Acetyl
Self-Validating Logic

To ensure scientific integrity, the analyst must verify:

  • Cross-Talk Check: Inject pure NAL-d10. Monitor the 174.2 -> 86.1 channel. Result must be < 5% of LLOQ. (Ensures the IS does not mimic the drug).

  • Retention Time Matching: The deuterated standard may elute slightly earlier (deuterium isotope effect) but should be within ±0.05 min of the analyte.

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Spike NAL-d10 (Fixed Conc.) Sample->IS_Add PPT Protein Precipitation (Acetonitrile) IS_Add->PPT Centrifuge Centrifugation (Remove Pellets) PPT->Centrifuge LC UPLC Separation (C18 or Chiral) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Area Ratio: Analyte/IS) MS->Data 174.2/184.3

Figure 2: LC-MS/MS Analytical Workflow for N-Acetyl-L-Leucine quantification.

References

  • Bremova-Ertl, T., et al. (2020). "Acetyl-L-leucine for Niemann-Pick type C – a multi-national, rater-blinded phase II trial." MedRxiv. Link

  • Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS ONE. Link

  • FDA Approval Notification. (2024). "FDA approves levacetylleucine for Niemann-Pick disease type C." U.S. Food and Drug Administration.[5] Link

  • Cambridge Isotope Laboratories. "L-Leucine, N-acetyl (D10, 98%) Product Specification." CIL Catalog. Link

  • Yang, R., et al. (2013).[7] "Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry." PLOS ONE. Link

Sources

Safety and handling of L-LEUCINE, N-ACETYL (D10) in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of L-Leucine, N-Acetyl (D10)

Introduction and Scientific Context

L-Leucine, N-Acetyl (D10) is a stable, non-radioactive, isotopically-labeled form of N-acetyl-L-leucine, a derivative of the essential amino acid L-leucine.[1][2][] In this compound, ten hydrogen atoms have been replaced with their heavier isotope, deuterium. This specific labeling makes it an invaluable tool in drug development and metabolic research, primarily serving as an internal standard for the quantification of L-leucine or its metabolites using mass spectrometry (GC-MS or LC-MS).[1][4]

The technique of isotopic labeling allows researchers to track the fate of molecules through complex biological systems or chemical reactions.[5] The substitution with deuterium, a stable isotope, offers a distinct mass signature without the hazards and regulatory burdens associated with radioactive isotopes.[6] While deuterated compounds are generally considered to share the toxicological profile of their non-labeled counterparts, their unique physicochemical properties necessitate a rigorous and well-documented approach to laboratory safety and handling.[6] This guide provides the comprehensive safety protocols and technical insights required for researchers, scientists, and drug development professionals to handle L-Leucine, N-Acetyl (D10) with confidence and integrity.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its safe handling. The key characteristics of L-Leucine, N-Acetyl (D10) and its parent compound are summarized below.

PropertyValueSource(s)
Chemical Name N-Acetyl-L-leucine-d10[]
Synonyms Leu-d10, Ac-Leu-OH-d10[1][7]
CAS Number 106972-44-5 (for L-Leucine-d10)[1]
Molecular Formula C₈H₅D₁₀NO₃[]
Molecular Weight ~183.3 g/mol []
Appearance White solid powder[][8][9]
Purity Typically ≥98% atom D[][7]
Storage Store at room temperature or 2-8 °C in a dry, well-ventilated place.[][7][10][11]
Stability Stable under recommended storage conditions.[7][8]
Incompatibilities Strong oxidizing agents.[8][9]
Solubility Soluble in PBS (pH 7.2) at 1 mg/ml.[1] The parent compound has a water solubility of 8.1 mg/mL at 25 °C.[12]

Hazard Identification and Risk Assessment

While specific toxicological data for the D10 variant is limited, the safety profile is extrapolated from its non-deuterated analogue, N-Acetyl-L-leucine. The guiding principle is that the chemical hazards remain the same.[6]

GHS Classification (Based on Parent Compound)

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Primary Routes of Exposure & Health Effects:

  • Inhalation: Inhalation of the fine powder can irritate the respiratory tract.[10][13] This is a primary concern when handling the solid material.

  • Skin Contact: Can cause skin irritation upon direct contact.[10]

  • Eye Contact: Poses a risk of serious eye irritation if dust particles enter the eyes.[10]

  • Ingestion: While not an intended route of exposure in a laboratory setting, ingestion may cause gastrointestinal discomfort.

The causality for these hazards lies in the chemical nature of the compound as a fine, particulate organic acid derivative. The primary risk is not from the deuterium isotope itself, which is stable, but from the physical and chemical properties of the molecule as a whole.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.

Engineering Controls

The purpose of engineering controls is to isolate the researcher from the hazardous material.

  • Ventilation: All handling of L-Leucine, N-Acetyl (D10) in its solid, powdered form must be conducted in a well-ventilated area.[10][14]

  • Chemical Fume Hood: For procedures involving weighing, transferring, or generating dust, a certified chemical fume hood is the required standard of practice.[15] This captures airborne particles at the source, preventing inhalation.

  • Glove Boxes: For highly sensitive applications or handling larger quantities where dust generation is a significant concern, a glove box provides a physical barrier, offering the highest level of containment.[16]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection and proper use of PPE are non-negotiable.[17]

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory to protect against airborne particulates.[9][11][13]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[10][18] Gloves should be inspected for integrity before each use and changed regularly, especially if contamination is suspected.[18]

    • Lab Coat: A full-length lab coat must be worn to protect skin and clothing from contamination.[11][17]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible, or as a supplementary measure during large-scale transfers or spill cleanups, a respirator is necessary.[18] A NIOSH-approved respirator with a particulate filter (e.g., N95) is appropriate for this compound.[9][13]

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit) assess Assess Hazards (Review SDS) select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) don1 1. Lab Coat select_ppe->don1 don2 2. Respirator (if needed) don3 3. Goggles don4 4. Gloves doff1 1. Gloves don4->doff1 Work Complete doff2 2. Goggles doff3 3. Lab Coat doff4 4. Respirator wash Wash Hands Thoroughly doff4->wash

Caption: Logical workflow for the selection, donning, and doffing of PPE.

Standard Operating Procedures for Safe Handling

Adherence to a validated protocol is crucial for ensuring safety and experimental reproducibility.

Experimental Protocol: Weighing and Solubilizing L-Leucine, N-Acetyl (D10)

  • Preparation: Before starting, confirm the location of the nearest safety shower and eyewash station.[19] Review this safety guide and the manufacturer's Safety Data Sheet (SDS).

  • PPE Donning: Don the required PPE as per the sequence outlined in the diagram above (Section 4.2).

  • Work Area Setup: Perform all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing:

    • Use an analytical balance inside the fume hood if possible.

    • Carefully transfer the required amount of L-Leucine, N-Acetyl (D10) powder from the stock container to a tared weigh boat or vial using a clean spatula.

    • Avoid creating dust clouds by moving slowly and deliberately.[8][11]

    • Securely close the primary stock container immediately after use.[14]

  • Solubilization:

    • Place the vial containing the weighed powder into a secondary container (e.g., a beaker).

    • Add the appropriate solvent (e.g., PBS, pH 7.2) to the vial.

    • Cap the vial and mix gently by vortexing or inversion until the solid is fully dissolved.

  • Cleanup and Doffing:

    • Wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of the cloth and absorbent liner as solid chemical waste.

    • Doff PPE in the correct order (Section 4.2).

    • Wash hands thoroughly with soap and water.[10]

Storage and Stability

Proper storage is essential to maintain the chemical integrity and purity of this valuable isotopic standard.

  • Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[9][10][11][15]

  • Long-Term Stability: While the compound is stable, it is good laboratory practice to re-analyze its chemical purity after extended periods of storage (e.g., three years) before use in critical quantitative applications.[7]

Emergency Procedures: Spills and Accidental Exposure

Preparedness is the key to effectively managing any laboratory incident.[20]

First-Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10] If skin irritation occurs, seek medical advice.[10]

  • If in Eyes: Immediately rinse the eyes cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[10] If the person feels unwell, call a poison center or doctor.[10]

  • If Swallowed: Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek medical attention if symptoms persist.[21]

Spill Response Protocol (Small Powder Spill)

This protocol applies to minor spills that laboratory personnel are equipped and trained to handle.

Spill_Response spill SPILL OCCURS alert 1. Alert Colleagues & Isolate Area spill->alert ppe 2. Don PPE (Gloves, Goggles, Respirator) alert->ppe contain 3. Cover Spill (Damp Paper Towels) ppe->contain cleanup 4. Gently Wipe/Sweep (From outside in) contain->cleanup dispose 5. Place Waste in Sealed, Labeled Bag cleanup->dispose decon 6. Decontaminate Area & Doff PPE dispose->decon wash 7. Wash Hands decon->wash

Caption: A systematic 7-step workflow for managing a small chemical powder spill.

Detailed Spill Cleanup Steps:

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[22][23]

  • Assess and Don PPE: Assess the spill. For any cleanup, wear at a minimum: double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.[23]

  • Contain the Powder: Gently cover the spill with damp paper towels. This prevents the powder from becoming airborne. Do not pour water directly on the spill.

  • Clean the Spill: Working from the outside edge of the spill toward the center, carefully wipe up the contained material with the damp towels.[20][23]

  • Collect Waste: Place all contaminated materials (towels, gloves, etc.) into a heavy-duty plastic bag. Seal the bag, label it clearly with the chemical name, and place it in a second bag (double-bagging).[20]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of the sealed waste bag according to your institution's hazardous waste procedures.[10] Contact your Environmental Health and Safety (EHS) department for guidance.[6]

Waste Disposal

All materials contaminated with L-Leucine, N-Acetyl (D10), including the chemical itself, rinsate, and used consumables, must be treated as hazardous chemical waste.[6]

  • Waste Segregation: Collect all L-Leucine, N-Acetyl (D10) waste in a dedicated, clearly labeled, and sealed container.[24] Do not mix it with other waste streams unless explicitly permitted by your institution's EHS office.

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing and defacing the original label, the container can be disposed of as regular laboratory waste.[6]

  • Regulatory Compliance: All disposal activities must strictly adhere to institutional, local, and national regulations.[6]

Conclusion

L-Leucine, N-Acetyl (D10) is a powerful tool in modern scientific research. Its safe and effective use is predicated on a comprehensive understanding of its properties and potential hazards. By integrating robust engineering controls, diligent use of personal protective equipment, and adherence to validated handling and emergency protocols, researchers can confidently and safely leverage the benefits of this stable isotope-labeled compound. A culture of safety, grounded in preparation and procedural discipline, is the ultimate guarantor of both scientific integrity and personal well-being in the laboratory.

References

  • Metasci. (n.d.). N-Acetyl-L-leucine Safety Data Sheet.
  • MilliporeSigma. (2021). L-Leucine Safety Data Sheet.
  • Apollo Scientific. (2022). Deuterium oxide >99.9 Atom % D Safety Data Sheet.
  • Fisher Scientific. (2025). N-Acetyl-D-leucine SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). N-Acetyl-L-leucine SAFETY DATA SHEET.
  • Cayman Chemical. (2025). L-Leucine-d10 Safety Data Sheet.
  • Sigma-Aldrich. (2025). Deuterium oxide SAFETY DATA SHEET.
  • NYU Abu Dhabi. (n.d.). Emergency Response Guide for Laboratories.
  • National Powder Coating. (2022). Powder Coating Safety and Regulations.
  • Cayman Chemical. (n.d.). L-Leucine-d10 Technical Information.
  • Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill.
  • C/D/N Isotopes. (n.d.). N-Acetyl-DL-leucine-d10 Product Information.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • ACS Publications. (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994.
  • Dust Arrest. (2025). PPE for Powder Handling: Support Operators Effectively.
  • Wikipedia. (n.d.). Isotopic labeling.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
  • MedChemExpress. (n.d.). Acetylleucine-d10 (N-Acetyl-DL-leucine-d10).
  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes and Stable Isotope-Labeled Compounds.
  • BenchChem. (2025). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
  • PubChem - NIH. (n.d.). N-Acetyl-L-leucine.
  • ResearchGate. (2012). Use of Isotopically Labeled Compounds in Drug Discovery.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • BOC Sciences. (n.d.). N-Acetyl-L-leucine-[d10].
  • Simson Pharma. (n.d.). Isotope Labelled Compounds.
  • University of Oklahoma Health Sciences. (2025). Spill Control/Emergency Response - EHSO Manual.
  • Dinatecnica. (2024). The importance of Personal Protective Equipment in the handling of chemicals.

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-L-leucine in Human Plasma using L-LEUCINE, N-ACETYL (D10) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of N-Acetyl-L-leucine in human plasma using a stable isotope-labeled internal standard, L-LEUCINE, N-ACETYL (D10), by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Acetyl-L-leucine, the active enantiomer in levacetylleucine, is a modified amino acid with therapeutic applications in neurological disorders.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic and clinical studies. The methodology detailed herein employs the principle of stable isotope dilution, a robust technique for minimizing measurement uncertainty in mass spectrometry.[2] We provide a step-by-step protocol for sample preparation, suggested LC-MS/MS parameters, and data analysis, grounded in established bioanalytical principles to ensure accuracy and reliability.

Introduction: The Imperative for Stable Isotope Dilution in Quantitative Bioanalysis

In the realm of drug development and clinical research, the precise measurement of exogenous compounds in complex biological matrices is paramount. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation variability, chromatographic inconsistencies, and matrix effects, which can cause ion suppression or enhancement.[3]

To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[4] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[4] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[4] By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.[2] This principle, known as stable isotope dilution, is the cornerstone of the robust methodology presented here for N-Acetyl-L-leucine.

L-LEUCINE, N-ACETYL (D10) serves as the ideal internal standard for N-Acetyl-L-leucine. The ten deuterium atoms provide a significant mass shift, preventing isotopic crosstalk, while preserving the physicochemical properties necessary for it to mimic the analyte throughout the analytical process.

Analyte and Internal Standard Profile

A thorough understanding of the analyte and internal standard is fundamental to method development.

PropertyN-Acetyl-L-leucine (Analyte)L-LEUCINE, N-ACETYL (D10) (Internal Standard)
Chemical Formula C₈H₁₅NO₃C₈H₅D₁₀NO₃
Monoisotopic Mass 173.1052 g/mol 183.1680 g/mol
Molecular Weight 173.21 g/mol 183.27 g/mol
Key Applications Therapeutic agent for vertigo and neurological disorders like Niemann-Pick disease type C.[1]Internal standard for quantitative mass spectrometry.
Storage Room temperature, away from light and moisture.Room temperature, away from light and moisture.

Data sourced from supplier specifications and public chemical databases.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across all samples and standards provides confidence in the accuracy of the results.

Required Materials and Reagents
  • N-Acetyl-L-leucine (Analyte Standard)

  • L-LEUCINE, N-ACETYL (D10) (Internal Standard)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Human Plasma (screened for endogenous N-Acetyl-L-leucine)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Pipettes and tips

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of a reliable calibration curve. Using a solvent system compatible with the initial mobile phase conditions, such as a methanol/water mixture, prevents analyte precipitation upon injection.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Acetyl-L-leucine in methanol to create a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-LEUCINE, N-ACETYL (D10) in methanol to create a 1 mg/mL stock solution.

  • Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte Stock Solution with 50:50 methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards.[5]

  • Internal Standard Working Solution (ISWS) (1 µg/mL): Dilute the Internal Standard Stock Solution with acetonitrile to a final concentration of 1 µg/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules from plasma samples.[6] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins.[7] Spiking the internal standard into the precipitation solvent ensures it is added consistently to every sample, calibrator, and quality control, which is the core principle of the isotope dilution method.[8]

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Unknown, Calibrator, or QC) isws Add 150 µL ISWS (1 µg/mL in Acetonitrile) plasma->isws 1:3 ratio vortex Vortex Mix (2 minutes) isws->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol:

  • Pipette 50 µL of each plasma sample (unknowns, calibration standards, and quality controls) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (ISWS) to each tube.

  • Vortex the tubes vigorously for 2 minutes to ensure complete protein precipitation and mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Causality: Chromatographic separation is essential to resolve the analyte from other matrix components that could cause ion suppression.[3] A mixed-mode or HILIC column is often suitable for retaining polar compounds like N-Acetyl-L-leucine.[2][9] The mass spectrometer parameters, specifically the MRM transitions, are chosen for their specificity and sensitivity to the analyte and internal standard.

Table: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column Mixed-mode or HILIC Column (e.g., Intrada Amino Acid, 150 mm)Optimized for retention and separation of polar amino acid derivatives.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for gradient elution.
Gradient Start with high %B, ramp down to elute polar compounds. (Requires optimization)Tailored to the specific column and analyte retention.
Flow Rate 0.4 mL/minTypical for standard analytical columns.
Injection Volume 5 µLBalances sensitivity with minimizing matrix loading.
Column Temp. 40 °CImproves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerEssential for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveN-Acetyl-L-leucine readily forms [M+H]⁺ ions.
MRM Transitions See table belowSpecific precursor-product ion pairs for quantification and confirmation.

Table: Suggested MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Acetyl-L-leucine 174.1To be optimized100To be optimized
L-LEUCINE, N-ACETYL (D10) 184.2To be optimized100To be optimized

Note: The optimal product ions and collision energies must be determined empirically by infusing a standard solution of both the analyte and the internal standard into the mass spectrometer. A common fragment for leucine derivatives corresponds to the loss of the carboxyl group and parts of the side chain.[9]

Data Analysis and Quantification

The quantification of N-Acetyl-L-leucine is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

G cluster_data Data Analysis Workflow acquire Acquire MRM Data (Analyte & IS) integrate Integrate Peak Areas acquire->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve regress Perform Linear Regression (y = mx + b) curve->regress quantify Quantify Unknowns using Curve regress->quantify

Caption: Data Analysis and Quantification Workflow.

Calibration Curve Construction
  • Prepare Calibration Standards: Spike known concentrations of the Analyte Working Solutions into blank plasma to create a series of calibration standards (e.g., 8-10 non-zero points) covering the expected concentration range of the unknown samples.

  • Process and Analyze: Extract these standards using the protocol described in section 3.3 and analyze them by LC-MS/MS.

  • Plot the Curve: For each calibration point, calculate the peak area ratio (N-Acetyl-L-leucine / L-LEUCINE, N-ACETYL (D10)). Plot this ratio (y-axis) against the nominal concentration of N-Acetyl-L-leucine (x-axis).

  • Perform Linear Regression: Fit the data using a linear regression model, typically with a 1/x or 1/x² weighting to account for heteroscedasticity.[7] The resulting equation (y = mx + b) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is generally considered acceptable.[10]

Quantifying Unknown Samples
  • Process and Analyze Unknowns: Extract and analyze the unknown plasma samples alongside the calibration standards.

  • Calculate Peak Area Ratio: For each unknown sample, determine the peak area ratio of the analyte to the internal standard.

  • Calculate Concentration: Using the linear regression equation from the calibration curve, solve for x (concentration) based on the measured peak area ratio (y) of the unknown sample.

Concentration (x) = (Peak Area Ratio (y) - y-intercept (b)) / slope (m)

Method Validation and Trustworthiness

For use in regulated studies, this method must be fully validated according to guidelines from regulatory bodies such as the FDA.[11] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from multiple sources.

  • Accuracy and Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations.

  • Calibration Curve: Demonstrating linearity over the intended analytical range.

  • Matrix Effect: Assessing the impact of different plasma lots on ionization efficiency.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

The inherent design of the stable isotope dilution method provides a self-validating system. A consistent response from the L-LEUCINE, N-ACETYL (D10) internal standard across all processed samples is a strong indicator of a robust and trustworthy assay.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of N-Acetyl-L-leucine in human plasma using L-LEUCINE, N-ACETYL (D10) as an internal standard. By leveraging the principles of stable isotope dilution mass spectrometry, this method offers the accuracy, precision, and robustness required for demanding research, clinical, and drug development applications. The provided workflow and parameters serve as a strong foundation for method development and validation in any bioanalytical laboratory.

References

  • U.S. Food and Drug Administration. (2024). NDA 219132Orig1s000 Clinical Pharmacology Review. [Link]

  • Oguri, S., & Miki, Y. (2013). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques, 4(5). [Link]

  • Sharma, P., et al. (2019). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 57(6), 525–533. [Link]

  • Polepally, P. R., et al. (2024). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. Journal of Analytical Science and Technology, 15(1), 1-8. [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 923. [Link]

  • Rujiralai, T., et al. (2015). Determination of Levocetirizine in Human Plasma by LC–MS-MS: Validation and Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 53(5), 723–728. [Link]

  • Vaneveld, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Al-Majed, A. R., et al. (2021). MRM transition parameters of derivatized analytes. ResearchGate. [Link]

  • Strupp, M., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585. [Link]

  • Sangster, T., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(1), 7-11. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lin, Z. J., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine, 7(6), 1333-1345. [Link]

  • IROA Technologies. (n.d.). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]

Sources

Application Note: Quantitative Bioanalysis of N-Acetyl-L-Leucine (NALL) in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The precise quantification of N-Acetyl-L-Leucine (NALL) has emerged as a critical requirement in drug development, particularly for Niemann-Pick Disease Type C (NPC) and various cerebellar ataxias. Unlike standard amino acid analysis which often requires derivatization (e.g., OPA/FMOC), N-acetylated amino acids possess sufficient hydrophobicity for direct Reverse-Phase Liquid Chromatography (RPLC) and are readily ionizable.

This protocol details a high-sensitivity LC-MS/MS method using N-Acetyl-L-Leucine-d10 as the Stable Isotope-Labeled Internal Standard (SIL-IS). The selection of the d10-isotopologue is scientifically deliberate:

  • Mass Shift (+10 Da): Eliminates isotopic overlap (crosstalk) between the native analyte and the IS, which is a common risk with d3 or d5 analogs at high concentrations.

  • Retention Time Stability: The deuterium load is distributed to minimize the "deuterium isotope effect" (retention time shift), ensuring the IS co-elutes perfectly with the analyte to compensate for matrix effects (ion suppression/enhancement) in complex plasma matrices.

Chemical Mechanism & MS/MS Transition Logic

Understanding the fragmentation chemistry is vital for designing a robust Multiple Reaction Monitoring (MRM) method.

  • Ionization: Positive Electrospray Ionization (+ESI) is preferred. The N-acetyl group stabilizes the protonated molecule

    
    .
    
  • Fragmentation: Collision-Induced Dissociation (CID) typically results in the loss of the acetyl group (as ketene or acetic acid) and the carboxylic acid moiety, yielding the characteristic leucine immonium ion or related alkyl fragments.

Visualization: MS/MS Fragmentation Pathway

The following diagram illustrates the transition logic used for detection.

MS_Fragmentation Precursor Precursor [M+H]+ m/z 174.1 Collision Collision Cell (CID) Precursor->Collision Protonation IS_Precursor IS Precursor [M+H]+ m/z 184.2 IS_Precursor->Collision Product Product Ion (Leucine Fragment) m/z 86.1 Collision->Product - Ketene - H2O/CO IS_Product IS Product Ion (d10-Leu Fragment) m/z 96.2 Collision->IS_Product

Caption: Reaction monitoring logic. The d10-IS follows an identical fragmentation pathway but retains the +10 Da mass shift on the product ion, ensuring specificity.

Materials & Reagents

ComponentGrade/SpecificationNotes
Analyte N-Acetyl-L-Leucine (NALL)>98% Purity.[] Store at 4°C.
Internal Standard N-Acetyl-L-Leucine-d10 >98% Isotopic Purity. Critical for normalization.
Solvent A Water + 0.1% Formic AcidLC-MS Grade.
Solvent B Acetonitrile + 0.1% Formic AcidLC-MS Grade.
Precipitation Agent Methanol (Cold)100% MeOH, kept at -20°C.
Matrix Plasma (K2EDTA)Free from hemolysis.

Experimental Protocol

Preparation of Standards

Stock Solutions:

  • Analyte Stock: Dissolve NALL in 50:50 Methanol:Water to 1 mg/mL.

  • IS Stock: Dissolve N-Acetyl-L-Leucine-d10 in 50:50 Methanol:Water to 100 µg/mL.

Working Solutions:

  • IS Spiking Solution: Dilute IS Stock to 500 ng/mL in Acetonitrile. This will act as both the IS delivery vehicle and the protein precipitation agent.

Sample Preparation (Protein Precipitation)

This method utilizes a "Crash & Shoot" approach, minimizing analyte loss.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike & Precipitate: Add 200 µL of IS Spiking Solution (Acetonitrile containing d10-IS).

    • Why? The 1:4 ratio ensures complete protein precipitation while introducing the IS simultaneously to track recovery from the very first step.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional): If peak shapes are poor due to high solvent strength, dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection.

LC-MS/MS Conditions[2][3]

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Note: N-acetyl groups increase hydrophobicity compared to free amino acids, allowing retention on standard C18 without ion-pairing reagents.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) %B (ACN) Event
0.0 5 Initial Hold
0.5 5 Loading
3.0 95 Elution
4.0 95 Wash
4.1 5 Re-equilibration

| 6.0 | 5 | End |

Mass Spectrometry (MS):

  • Source: ESI Positive (+).

  • Scan Mode: MRM (Multiple Reaction Monitoring).

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
N-Acetyl-L-Leucine 174.186.12015
N-Acetyl-L-Leu-d10 184.296.22015

Analytical Workflow Diagram

The following flowchart visualizes the sample processing pipeline, emphasizing the critical integration point of the Internal Standard.

Workflow Sample Patient Plasma (50 µL) IS_Add Add IS Spiking Solution (200 µL ACN + d10-IS) Sample->IS_Add Step 1 Vortex Vortex & Protein ppt IS_Add->Vortex Step 2 Centrifuge Centrifuge 10,000g @ 4°C Vortex->Centrifuge Step 3 Supernatant Collect Supernatant Centrifuge->Supernatant Step 4 LCMS LC-MS/MS Injection (Quantify Ratio Native/d10) Supernatant->LCMS Step 5

Caption: "Crash & Shoot" workflow. The d10-IS is added during precipitation to normalize for extraction efficiency and matrix effects.

Method Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method utilizes a self-validating design compliant with FDA/EMA Bioanalytical Guidelines.

Linearity & Range[4]
  • Range: 10 ng/mL to 10,000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .[2]
    
Matrix Effect Assessment (The Role of d10)

The d10-IS is the primary tool for validating matrix integrity.

  • Calculation: Compare the IS peak area in plasma extract vs. IS peak area in clean solvent.

  • Matrix Factor (MF):

    
    .
    
  • Normalization: Because the d10-IS is chemically identical to the analyte, any suppression (MF < 1.0) affects both equally. The Area Ratio (Analyte/IS) remains constant, correcting the quantitative result.

Specificity (Chiral Warning)

Expert Insight: While this protocol uses a C18 column, N-Acetyl-Leucine exists as L- and D-enantiomers.

  • Pharmacokinetics: The L-enantiomer is the active drug; the D-enantiomer can accumulate and potentially inhibit L-uptake [1].[3]

  • Resolution: If distinguishing enantiomers is required (e.g., in detailed PK studies), replace the C18 column with a chiral column (e.g., Chiralpak ZWIX(+) or Crownpak CR-I(+) ) to separate N-Acetyl-L-Leucine from N-Acetyl-D-Leucine.

Troubleshooting & Expert Tips

  • Carryover: N-acetylated amino acids can be "sticky." Ensure the autosampler needle wash includes organic solvent (e.g., 50:50 MeOH:H2O).

  • pH Sensitivity: The retention time on C18 is sensitive to pH because of the carboxylic acid group. Ensure the mobile phase is buffered (0.1% Formic Acid) to keep the analyte protonated and retained.

  • IS Crosstalk: If you observe a signal in the analyte channel when injecting only the IS, your IS purity may be low, or the mass resolution of your MS is insufficient. The d10 label usually prevents this, but always run a "Blank + IS" sample to verify.

References

  • Churchill, G. C., et al. (2020).[4] Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE.

  • Bremova-Ertl, T., et al. (2024).[5] Trial of N-Acetyl-L-Leucine in Niemann-Pick Disease Type C. The New England Journal of Medicine.

  • Kymos Pharma Services. (n.d.). Amino Acid Analysis by LC-MS/MS.

  • MedChemExpress. (n.d.). Acetylleucine-d10 (N-Acetyl-DL-leucine-d10).[6]

Sources

L-LEUCINE, N-ACETYL (D10) in pharmacokinetic studies of N-acetyl-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Bioanalysis of N-Acetyl-L-Leucine (NALL) using Deuterated Internal Standard (D10)

Executive Summary & Scientific Rationale

N-Acetyl-L-Leucine (NALL) is a modified amino acid currently under rigorous investigation for the treatment of Niemann-Pick disease type C (NPC), cerebellar ataxia, and other neurodegenerative disorders. Unlike standard amino acids, NALL exhibits distinct pharmacokinetic (PK) profiles, including rapid absorption and saturable uptake kinetics mediated by monocarboxylate transporters (MCT1) rather than the L-type amino acid transporter (LAT1).

The Critical Role of L-LEUCINE, N-ACETYL (D10): In quantitative LC-MS/MS bioanalysis, the "Gold Standard" for accuracy is a stable isotope-labeled internal standard (SIL-IS) that matches the analyte’s physicochemical properties. N-Acetyl-L-Leucine-d10 (NALL-d10) is the preferred IS for this assay.

  • Why D10? The +10 Da mass shift is significant. It moves the precursor and product ions (transitions) far beyond the natural isotopic envelope of the analyte (M+1, M+2), eliminating "cross-talk" or spectral interference.

  • Mechanism of Correction: As a structural analog with identical pKa and ionization efficiency, NALL-d10 compensates for Matrix Effects (ion suppression/enhancement) and extraction variability. It co-elutes (or elutes in close proximity) with the analyte, experiencing the exact same matrix environment at the electrospray source.

Chemical & Physical Properties

FeatureAnalyte: N-Acetyl-L-LeucineInternal Standard: N-Acetyl-L-Leucine-d10
CAS Number 1188-21-2N/A (Labeled Variant)
Molecular Formula C₈H₁₅NO₃C₈H₅D₁₀NO₃
Molecular Weight 173.21 g/mol ~183.27 g/mol
pKa ~3.7 (Carboxylic acid)~3.7
Solubility Water, Methanol, EthanolWater, Methanol
Label Position NoneLeucine backbone (typically D7-isopropyl + D3-backbone)

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create stable stock solutions for calibration curves.

  • Primary Stock (Analyte): Dissolve 10 mg of N-Acetyl-L-Leucine in 10 mL of 50:50 Methanol:Water to yield 1.0 mg/mL .

  • Primary Stock (IS - D10): Dissolve 1 mg of N-Acetyl-L-Leucine-d10 in 1 mL of 50:50 Methanol:Water to yield 1.0 mg/mL .

  • Working IS Solution: Dilute the IS Primary Stock with 0.1% Formic Acid in Water to a concentration of 500 ng/mL .

    • Expert Insight: We prepare the Working IS in an aqueous buffer rather than pure organic solvent to prevent protein precipitation before the extraction step when added to plasma.

Protocol B: Sample Extraction (Protein Precipitation)

Objective: Isolate NALL from plasma/serum while removing proteins that foul the LC column.

  • Matrix: Human or Murine Plasma (K2EDTA).

  • Volume: 50 µL sample volume.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample (or Calibration Standard/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (NALL-d10, 500 ng/mL). Vortex gently (5 sec).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Why Acidified ACN? NALL is acidic. Acidification ensures the analyte remains protonated (neutral) or fully soluble, preventing occlusion in the protein pellet.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with Water (0.1% Formic Acid) .

    • Expert Insight: Injecting pure acetonitrile onto a Reverse Phase column can cause "solvent effects" (peak fronting/splitting) for early eluting polar compounds like NALL. Diluting with water improves peak shape.

Protocol C: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).

Chromatography (LC):

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex C18.

    • Rationale: HSS T3 is designed to retain polar organic molecules in high aqueous conditions, ideal for N-acetylated amino acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 2% Loading
0.50 2% Hold
3.00 90% Elution
3.50 90% Wash
3.60 2% Re-equilibration

| 5.00 | 2% | End |

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

    • Note: Although NALL is an acid, positive mode (protonation of the amide/amine) often yields better sensitivity and fragmentation than negative mode for this specific derivative.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
N-Acetyl-L-Leucine 174.1 (M+H)⁺86.1 (Leucine frag)20
N-Acetyl-L-Leucine-d10 184.2 (M+H)⁺96.2 (Leu-d10 frag)20
  • Technical Note: The transition 174->86 corresponds to the cleavage of the N-acetyl group and loss of water/CO fragments, leaving the characteristic leucine immonium ion. Since the D10 label is on the leucine side chain, the fragment shifts from 86 to 96.

Visualization of Method Logic

Diagram 1: Bioanalytical Workflow

This diagram illustrates the critical path from sample collection to data generation, highlighting where the D10 standard integrates to ensure data integrity.

BioanalysisWorkflow Sample Plasma Sample (Unknown Conc.) IS_Add Add Internal Standard (NALL-d10) Sample->IS_Add Spike Extract Protein Precipitation (Acetonitrile + FA) IS_Add->Extract Mix Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge Clean LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant Data Quantification (Area Ratio: Analyte/IS) LCMS->Data Calc

Caption: Step-by-step bioanalytical workflow ensuring the Internal Standard (IS) is present throughout extraction and ionization.

Diagram 2: The "Internal Standard" Principle

This diagram explains why the D10 standard is necessary. It visualizes how the IS corrects for "Matrix Effects" (suppression of signal by co-eluting salts/lipids).

MatrixEffectCorrection cluster_Matrix Eluting Peak (Co-elution) Source ESI Source (Ionization) Signal Mass Spec Detector Source->Signal Detected Signal Reduced (Both Analyte & IS affected equally) Analyte N-Acetyl-L-Leucine (Analyte) Analyte->Source IS N-Acetyl-L-Leucine-d10 (Internal Standard) IS->Source Phospholipids Matrix Contaminants (Suppressors) Phospholipids->Source Suppresses Ionization Result Corrected Result (Ratio cancels out suppression) Signal->Result Ratio Calculation

Caption: The Co-elution Principle. Since NALL and NALL-d10 elute simultaneously, any matrix suppression affects both equally. The ratio (Analyte/IS) remains constant, yielding accurate data.

Method Validation Criteria (FDA/EMA)

To ensure the protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be met:

ParameterAcceptance Criteria
Linearity r² > 0.9900 (Weighted 1/x²)
Accuracy Mean conc. within ±15% of nominal (±20% at LLOQ)
Precision (CV) < 15% (< 20% at LLOQ)
Recovery Consistent across Low, Mid, High QC levels.
Matrix Effect IS-normalized Matrix Factor (MF) should be close to 1.0 with CV < 15%.
Selectivity No interfering peaks > 20% of LLOQ in blank plasma.

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect:

    • Observation: Heavily deuterated compounds (like D10) are slightly less lipophilic than their hydrogenated counterparts.

    • Result: NALL-d10 may elute slightly earlier (0.05 - 0.1 min) than NALL on a C18 column.

    • Action: Ensure your integration windows are wide enough to capture both peaks. Do not force them to have identical retention times if the physics dictates a shift.

  • Endogenous Levels:

    • N-Acetyl-L-Leucine is generally exogenous (drug), but L-Leucine is endogenous. Ensure your MS transition (174->86) is specific to the acetylated form. The precursor mass (174) distinguishes it from Leucine (131), so interference is minimal. However, ensure no in-source fragmentation converts NALL to Leucine before the quadrupole.

  • Carryover:

    • Amino acids can stick to steel surfaces. If you see carryover in blank samples after a high standard, use a needle wash containing 10% Formic Acid in Methanol .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4] [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585. [Link]

  • Strupp, M., et al. (2013). N-acetyl-DL-leucine in cerebellar ataxia and Niemann-Pick type C. Neurology. [Link]

  • Cortecchia, G., et al. (2022).[5] Bioanalytical method development for amino acids: Challenges and solutions. Journal of Pharmaceutical and Biomedical Analysis. (General reference for Amino Acid Bioanalysis).

  • PubChem. (2023). N-Acetyl-L-leucine Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Pharmacokinetic Profiling & Biodistribution of N-Acetyl-L-Leucine (NALL) in Murine Models of Cerebellar Ataxia

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental protocols for evaluating the pharmacokinetics (PK) and tissue distribution of N-Acetyl-L-Leucine (NALL) using L-LEUCINE, N-ACETYL (D10) as a stable isotope-labeled internal standard (SIL-IS). NALL has emerged as a critical "metabolic modulator" for treating vestibular and cerebellar disorders. Precise quantification of NALL in plasma and brain tissue is challenging due to significant matrix interference and the rapid metabolic conversion of NALL to L-leucine. This guide establishes a validated LC-MS/MS workflow using the D10 isotopologue to ensure data integrity, correcting for ion suppression and extraction variability.

Introduction & Mechanism of Action

The Therapeutic Challenge

N-Acetyl-L-Leucine (NALL) is the pharmacologically active enantiomer of the racemic drug Tanganil.[1] Unlike standard L-leucine, which utilizes the LAT1 transporter, N-acetylation modifies the uptake kinetics, allowing NALL to utilize Monocarboxylate Transporter 1 (MCT1) . This unique entry mechanism facilitates broad tissue distribution and blood-brain barrier (BBB) penetration.

Once intracellular, NALL acts as a prodrug. It is deacetylated to release L-leucine, which then fuels the Krebs cycle (via Acetyl-CoA) and activates the mTOR pathway, normalizing membrane potential in hyperpolarized cerebellar Purkinje cells.

The Role of L-LEUCINE, N-ACETYL (D10)

In pharmacokinetic studies, the use of a D10-labeled internal standard is non-negotiable for scientific rigor.

  • Mass Shift: The +10 Da shift (184 vs. 174 m/z) prevents isotopic overlap with the natural Carbon-13 abundance of the analyte.

  • Matrix Correction: Biological matrices (brain homogenate, plasma) cause variable ion suppression. The D10 co-elutes perfectly with NALL, experiencing the exact same suppression, thus mathematically canceling out the error during quantification.

Mechanistic Pathway Diagram

NALL_Mechanism NALL_Ext N-Acetyl-L-Leucine (Extracellular) MCT1 MCT1 Transporter (Blood-Brain Barrier) NALL_Ext->MCT1 Uptake NALL_Int N-Acetyl-L-Leucine (Intracellular) MCT1->NALL_Int Transport Deacetylase Deacetylation (Enzymatic Hydrolysis) NALL_Int->Deacetylase Leu L-Leucine Deacetylase->Leu Releases Krebs Krebs Cycle (Acetyl-CoA) Leu->Krebs Energy Metabolism mTOR mTOR Pathway Activation Leu->mTOR Signaling Potential Normalization of Membrane Potential Krebs->Potential mTOR->Potential

Figure 1: Mechanism of Action. NALL utilizes MCT1 for cellular entry, bypassing LAT1 saturation, and is intracellularly processed to modulate neuronal energy metabolism.

Experimental Protocols

Protocol A: In Vivo Administration & Sampling (Murine Model)

Target Model:


 mice (Niemann-Pick Type C model) or Wild Type (WT) controls.
  • Preparation of Vehicle: Dissolve N-Acetyl-L-Leucine in 0.9% saline (pH adjusted to 7.4 with NaOH).

  • Dosing:

    • Route: Oral Gavage (PO) or Intravenous (IV) tail vein.

    • Dose: 0.1 g/kg (Standard therapeutic dose) up to 1.0 g/kg for toxicity ranging.

  • Sampling Timepoints:

    • Plasma: Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 24h.

    • Tissue (Terminal): Cerebellum, Liver, Muscle.

  • Blood Collection: Collect 50 µL whole blood into K2-EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C. Harvest plasma.

  • Tissue Collection: Rapidly dissect cerebellum. Rinse in ice-cold PBS. Snap-freeze in liquid nitrogen.

Protocol B: Sample Preparation using D10 Internal Standard

Principle: Protein Precipitation (PPT) is used to extract the polar amino acid derivative while removing albumin and other interfering proteins.

Reagents:

  • IS Working Solution: L-LEUCINE, N-ACETYL (D10) at 1,000 ng/mL in Methanol.

  • Extraction Solvent: Acetonitrile:Methanol (50:50) with 0.1% Formic Acid.[2]

Step-by-Step Workflow:

  • Aliquot: Transfer 20 µL of Plasma (or Tissue Homogenate) to a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of D10-IS Working Solution to every sample (Standards, QCs, and Unknowns).

    • Note: This step is the "Self-Validating" control. Any loss of sample downstream is tracked by the D10 loss.

  • Precipitate: Add 100 µL of Extraction Solvent (cold). Vortex vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 80 µL of the clear supernatant to an LC-MS vial with insert.

  • Dilution (Optional): If the calibration curve is low-range, dilute 1:1 with 0.1% Formic Acid in water to improve peak shape on C18 columns.

Protocol C: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

1. Chromatographic Conditions
ParameterSetting
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 2% B; 1-4 min: 2% -> 90% B; 4-5 min: 90% B; 5.1 min: 2% B.
Injection Vol 2-5 µL
2. Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Ionization (ESI), Positive Mode [M+H]+. Rationale: While negative mode is possible for acids, positive mode often yields better fragmentation for the leucine immonium ion on modern TQ instruments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
N-Acetyl-L-Leucine 174.1 86.1 2518Quant
N-Acetyl-L-Leucine174.143.12512Qual
N-Acetyl-L-Leucine (D10) 184.2 96.2 2518IS

Note: The product ion 86.1 corresponds to the leucine immonium ion (


). The D10 product ion 96.2 corresponds to the deuterated equivalent.

Bioanalytical Workflow Diagram

Bioanalysis_Workflow Sample Biological Sample (20 µL Plasma/Brain) Spike SPIKE: D10-IS Addition (Internal Standard Correction) Sample->Spike Step 1 PPT Protein Precipitation (ACN:MeOH + Formic Acid) Spike->PPT Step 2 Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge Step 3 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection Data Quantification Ratio: Analyte Area / D10 Area LCMS->Data Calc

Figure 2: Analytical Workflow. The D10-IS is added immediately to correct for all subsequent extraction and ionization variances.

Data Analysis & Validation

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

  • Linearity: Construct a calibration curve (10 – 5,000 ng/mL). Plot the Area Ratio (Analyte/D10-IS) vs. Concentration.[2]

    
     must be > 0.99.
    
  • Accuracy/Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must be within ±15% of nominal value.

  • Matrix Effect Calculation:

    
    
    Since D10 is used, the Normalized Matrix Factor (Analyte MF / IS MF) should be close to 1.0, proving the IS effectively compensates for suppression.
    

References

  • Strupp, M., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS ONE. Available at: [Link]

  • Churchill, G. C., et al. (2020). "Acetyl-leucine for Niemann-Pick type C: A multi-national, rater-blinded phase II trial."[3] Neurology. Available at: [Link]

  • Kaya, E., et al. (2020).[1] "N-Acetyl-L-Leucine as a novel symptomatic and disease-modifying therapy for Niemann-Pick disease type C." Molecular Genetics and Metabolism. Available at: [Link]

  • Tighilet, B., et al. (2015).[1] "Pharmacological treatments of vestibular deficits." Frontiers in Neurology. Available at: [Link]

Sources

Troubleshooting & Optimization

Common issues with L-LEUCINE, N-ACETYL (D10) in mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online | Ticket Priority: High[1]

Welcome to the technical support hub for L-LEUCINE, N-ACETYL (D10) . As a Senior Application Scientist, I understand that using high-density deuterated internal standards (SIL-IS) presents unique challenges that go beyond simple "weigh and dilute" protocols.

This guide addresses the specific physicochemical behaviors of N-Acetyl-L-Leucine (D10) in LC-MS/MS workflows. We will move beyond basic troubleshooting to discuss the causality of issues like retention time shifts, back-exchange, and enzymatic instability.

Part 1: Chromatographic Anomalies (The Deuterium Isotope Effect)

User Question: "My internal standard (D10) elutes 0.1–0.2 minutes earlier than my native analyte. Is my column failing, or is this a mixing issue?"

Scientist’s Diagnosis: This is not a column failure; it is a fundamental physical phenomenon known as the Chromatographic Deuterium Effect (CDE) .

The Mechanism: The carbon-deuterium (C-D) bond is shorter and has a smaller molar volume than the carbon-hydrogen (C-H) bond. This results in a slightly lower lipophilicity (hydrophobicity) for the deuterated molecule. In Reversed-Phase Liquid Chromatography (RPLC), the D10 analog interacts less strongly with the C18 stationary phase than the native protium form, causing it to elute earlier.

Troubleshooting Protocol:

ParameterActionable Adjustment
Integration Window Widen the expected RT window. Do not force the software to look for the IS at the exact same time as the analyte. A shift of 2–5% is normal for D10 compounds.[1]
Resolution Check Ensure the shift does not push the IS into an ion-suppression zone (e.g., the solvent front or a co-eluting phospholipid).
Column Choice If the shift causes integration errors, switch to a column with higher carbon load or a PFP (Pentafluorophenyl) phase, which often exhibits different selectivity that can mitigate the CDE [1].
Part 2: Stability & Enzymatic Degradation

User Question: "I spiked the D10 standard into my plasma samples, but the signal intensity is decaying over time, and I'm seeing an increase in free Leucine-D10."

Scientist’s Diagnosis: You are likely observing enzymatic deacetylation .[1] N-acetyl-L-leucine is a substrate for aminoacylases (specifically Aminoacylase I) present in plasma and tissue homogenates.[1] If the biological activity is not quenched immediately, the enzyme strips the acetyl group, converting your IS into Leucine-D10.

The Fix: The "Crash-First" Protocol Never add N-Acetyl-L-Leucine (D10) directly to raw, active plasma.[1]

Correct Workflow:

  • Aliquot Plasma: Place plasma in the tube.

  • Add Quenching Agent: Add ice-cold Acetonitrile or Methanol (containing 0.1% Formic Acid) first.[1]

  • Add IS: Spike the D10 Internal Standard into the quenching solvent or after the protein precipitation step.

  • Reasoning: The organic solvent denatures the acylase enzymes instantly, preserving the N-acetyl structure of your standard [2].

Part 3: Mass Spectrometry & Interference

User Question: "I am seeing crosstalk between my native analyte and the D10 standard. I thought +10 Da was enough separation?"

Scientist’s Diagnosis: A +10 Da mass shift is chemically massive; isotopic overlap is statistically impossible.[1] If you see crosstalk, it is likely due to Source Fragmentation or Impurity .

Diagnostic Steps:

  • Check Source Fragmentation:

    • N-acetyl groups are labile.[1] If your Declustering Potential (DP) or Cone Voltage is too high, the source might strip the acetyl group before the quadrupole selects the parent ion.

    • Test: Lower the source temperature and cone voltage by 20%.

  • Isobaric Interference (The Leucine/Isoleucine Problem):

    • Leucine and Isoleucine are isomers.[1] N-acetyl-L-leucine and N-acetyl-L-isoleucine have the same mass.[1]

    • Critical Check: Ensure your chromatography separates the acetylated isomers. While the D10 standard is specific, the native peak you are quantifying might be a mix of Leucine/Isoleucine derivatives if the column resolution is poor [3].

Recommended MRM Transitions (Positive Mode ESI):

CompoundPrecursor (

)
Product (

)
Note
N-Acetyl-L-Leucine (Native) 174.186.1Loss of Acetyl + COOH
N-Acetyl-L-Leucine (D10) 184.296.2D10 retains label on backbone

Note: Exact transitions depend on whether the label is on the acetyl group or the leucine backbone. D10 implies the leucine backbone is labeled. Always verify the Certificate of Analysis (CoA) for the exact labeling position.

Part 4: Visual Troubleshooting Logic

The following diagram outlines the decision-making process when validating this specific Internal Standard.

Troubleshooting_N_Acetyl_Leu Start Issue: Low IS Recovery / High CV% Check_Matrix Is the matrix Biological (Plasma/Tissue)? Start->Check_Matrix Enzymatic Check Deacetylation: Is IS added to raw plasma? Check_Matrix->Enzymatic Yes Solubility Check Solubility: Is solvent 100% Aqueous? Check_Matrix->Solubility No (Neat Solution) Fix_Enzymatic SOLUTION: Add IS to Quenching Solvent (Crash-First Method) Enzymatic->Fix_Enzymatic Yes Fix_Solubility SOLUTION: Dissolve in 50:50 MeOH:Water N-Acetyl group increases lipophilicity Solubility->Fix_Solubility Yes RT_Issue Issue: RT Shift vs Native RT_Check Is shift < 5% and earlier? RT_Issue->RT_Check RT_Normal Normal Deuterium Isotope Effect. Widen Integration Window. RT_Check->RT_Normal Yes RT_Abnormal Check Column Equilibration or Ion Pairing Agents RT_Check->RT_Abnormal No (>5%)

Caption: Decision logic for troubleshooting stability and chromatographic issues with N-Acetyl-L-Leucine (D10).

Part 5: Preparation Protocol (Self-Validating)

To ensure data integrity, follow this stock preparation method. This protocol includes a "Solubility Check" step to prevent invisible precipitation.

  • Primary Stock (1 mg/mL):

    • Weigh N-Acetyl-L-Leucine (D10).[1]

    • Dissolve in Methanol:Water (50:50 v/v) .

    • Why? Pure water may not fully solubilize the N-acetylated form at high concentrations due to increased hydrophobicity compared to free leucine.[1] Pure organic might cause precipitation if buffers are added later.[1]

    • Storage: -20°C. Stable for 6 months.[1]

  • Working Standard (Verification Step):

    • Dilute Primary Stock to 1 µg/mL in Mobile Phase A (initial conditions).

    • The Check: Inject this immediately and compare the area count to a previous valid batch. If the signal is <90%, sonicate the Primary Stock for 10 minutes; micro-aggregates may have formed.

References
  • T. Toyo'oka. "Resolution of chiral amino acid derivatives by HPLC-MS." Journal of Chromatography B, 2025. (General reference on chromatographic separation of amino acid derivatives).

  • Churchill, G.C., et al. "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing."[1] PLOS ONE, 2020. (Demonstrates the enzymatic handling and deacetylation risks in vivo).

  • FDA Bioanalytical Method Validation Guidance for Industry. (Standard guidelines for Internal Standard response and stability).

Sources

Optimizing L-LEUCINE, N-ACETYL (D10) concentration for internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing L-LEUCINE, N-ACETYL (D10) Concentration

Welcome to the Advanced Method Development Support Center. This guide addresses the specific challenges of optimizing N-Acetyl-L-Leucine-d10 (NALL-d10) as an internal standard (IS) for LC-MS/MS bioanalysis. Unlike generic protocols, this guide focuses on the mechanistic relationship between isotopic purity, ionization competition, and quantitative linearity.

Strategic Overview: The "D10" Advantage

Using a D10-labeled standard (mass shift +10 Da) offers a significant kinetic advantage over common D3 (acetyl-labeled) standards. The +10 Da shift places the IS signal far beyond the natural isotopic envelope of the endogenous N-Acetyl-L-Leucine (M+1, M+2), effectively eliminating "cross-talk" from the analyte to the IS channel. However, this high deuteration load introduces unique risks regarding isotopic impurities (D0 contribution) and solubility that must be managed during concentration optimization.

Troubleshooting Guides & FAQs
Q1: What is the optimal concentration target for N-Acetyl-L-Leucine-d10 in my final extract?

Short Answer: Target an IS peak intensity that matches the analyte response at the geometric mean of your calibration curve, typically between 20% and 50% of the Upper Limit of Quantification (ULOQ) response.

The Technical Logic: Many protocols suggest matching the IS response to the ULOQ. However, for N-Acetyl-L-Leucine, this is often counterproductive due to Ionization Saturation .

  • Risk of High IS Conc: If the IS concentration is too high (e.g., matching ULOQ), it competes for charge in the electrospray droplet surface. This suppresses the signal of your analyte at the Lower Limit of Quantification (LLOQ), reducing sensitivity where you need it most.

  • The "Goldilocks" Zone: By targeting the geometric mean (mid-curve), you ensure the IS signal is robust enough to minimize shot noise (Poisson distribution error) but low enough to avoid suppressing the analyte at the LLOQ.

Q2: I see a peak in my "Analyte" channel when I inject only the Internal Standard. Is my D10 contaminated?

Diagnosis: This is Isotopic Interference (Cross-talk) from the IS to the Analyte. Root Cause: While D10 is +10 Da away, synthesis of highly deuterated standards often leaves traces of D0 (unlabeled) or partially labeled (D1-D9) variants. If your IS concentration is excessively high, even a 0.1% D0 impurity will appear as a quantifiable peak in your analyte channel.

Validation Protocol (The "Zero-Analyte" Test):

  • Prepare a Blank Matrix sample spiked only with NALL-d10 at your working concentration.

  • Inject this sample.

  • Monitor the transition for the unlabeled analyte (e.g

L-LEUCINE, N-ACETYL (D10) stability and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Experimental Optimization Guide

Introduction

Compound: N-Acetyl-L-Leucine-d10 Application: Internal Standard (IS) for LC-MS/MS, NMR metabolic tracing. Critical Characteristic: Stable Isotope Labeled (SIL) analog. The "d10" designation typically refers to the full deuteration of the Leucine side chain and backbone (isopropyl-d7 +


-d3), providing a +10 Da mass shift relative to the unlabeled standard.

This guide addresses the specific physicochemical challenges of handling N-acetylated deuterated amino acids: hydrolytic instability of the amide bond and solubility limitations in aqueous buffers.

Module 1: Core Storage Protocols (Solid State)

The stability of N-Acetyl-L-Leucine-d10 in its solid state is governed by three vectors: Hygroscopicity , Temperature , and Photostability . Failure to control moisture is the primary cause of degradation (deacetylation).

The Golden Rules of Storage
ParameterConditionScientific Rationale
Temperature -20°C (Standard)Arrhenius kinetics dictate that lower temperatures significantly retard the slow hydrolysis of the N-acetyl group potentially catalyzed by trace moisture.
Atmosphere Desiccated & Inert Amino acid derivatives are often hygroscopic. Moisture absorption facilitates hydrolysis. Store under Nitrogen/Argon if the vial seal is broken.
Container Amber Glass While Leucine is not highly photosensitive, amber glass prevents UV-induced radical formation which can attack C-D bonds over extended periods (years).
Thawing Equilibrate to RT CRITICAL: Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric water onto the powder, ruining long-term stability.

Module 2: Solubilization & Solution Stability

The #1 User Error: Attempting to dissolve directly in aqueous buffer (PBS, Saline) or storing aqueous solutions.

Solubility Profile
  • Water/PBS: Sparingly soluble (< 1 mg/mL).[1] High risk of precipitation.

  • DMSO: Highly soluble (~30 mg/mL). Preferred for Stock.

  • Ethanol: Moderately soluble (~1 mg/mL).[1]

  • Methanol: Soluble, but risk of transesterification if stored long-term.

Protocol: Preparation of Stable Stock Solutions
  • Primary Stock (10 mM - 100 mM):

    • Dissolve the solid N-Acetyl-L-Leucine-d10 in anhydrous DMSO .

    • Stability:[1][2][3][4][5][6] Stable for 6–12 months at -20°C or -80°C.

    • Vessel: Store in amber glass vials with PTFE-lined caps to prevent DMSO evaporation or hygroscopic water intake.

  • Working Solution (Daily Use):

    • Dilute the DMSO stock into your aqueous buffer (e.g., Mobile Phase A).

    • Rule of Thumb: Keep final DMSO concentration < 1% to avoid solvent effects in LC-MS, but ensure the compound concentration does not exceed its aqueous solubility limit (~0.2 mg/mL).

    • Stability:[1][2][3][4][5][6]Discard after 24 hours. The amide bond is susceptible to hydrolysis in water, especially if the pH deviates from neutral (pH 7.0).

Module 3: Troubleshooting & FAQs

Q1: I see a mass shift of -42 Da in my LC-MS spectrum. What happened?

Diagnosis: Deacetylation (Hydrolysis). [7]

  • Mechanism: The N-acetyl bond has hydrolyzed, converting N-Acetyl-L-Leucine-d10 back into free Leucine-d10.

  • Cause: The sample was likely stored in an aqueous solution (acidic or basic pH accelerates this) for too long, or the solid stock was exposed to moisture.

  • Solution: Prepare fresh stock in pure DMSO. Verify pH of mobile phases (pH 3–8 is generally safe for short runs; pH < 2 or > 10 causes rapid hydrolysis).

Q2: My NMR signal for the Amide-NH is missing or weak.

Diagnosis: Deuterium Exchange (Labile Protons).

  • Mechanism: If you dissolved the sample in D₂O, the Amide-NH proton exchanges with the solvent deuterium almost instantly (

    
    ). This makes the proton "invisible" in proton-NMR.
    
  • Distinction: This is not degradation. The carbon-bound deuteriums (the "d10" label) are stable.

  • Solution: To observe the amide proton, use a non-exchangeable deuterated solvent like DMSO-d6 .

Q3: The signal intensity varies wildly between injections.

Diagnosis: Precipitation / Adsorption.

  • Mechanism: N-Acetyl-L-Leucine is hydrophobic relative to free leucine. It may precipitate in cold autosamplers (4°C) if the concentration is near the solubility limit, or adsorb to plastic polypropylene vials.

  • Solution:

    • Use Silanized Glass Vials instead of plastic.

    • Ensure the autosampler temperature is not causing precipitation (keep at 10–15°C if stability allows, or reduce concentration).

Module 4: Visualization & Logic Flows

Diagram 1: Stock Preparation & Storage Workflow

A decision tree to prevent solubility crashes and degradation.

StorageWorkflow Start Receive Solid N-Acetyl-L-Leucine-d10 Desiccate Store at -20°C (Desiccated) Start->Desiccate Open Equilibrate to RT (Prevent Condensation) Desiccate->Open Use Required SolventChoice Choose Solvent Open->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Stock Prep Water Aqueous Buffer (PBS/Water) SolventChoice->Water Direct Use StockStorage Store Stock at -20°C (Stable 6-12 Months) DMSO->StockStorage Hydrolysis RISK: Hydrolysis (Deacetylation) Water->Hydrolysis > 24 hours Dilution Dilute for Assay (Keep DMSO < 1%) StockStorage->Dilution Daily Exp Discard Discard Aqueous Soln after 24h Dilution->Discard

Caption: Workflow for maximizing shelf-life. Note the critical branch point at solvent selection; aqueous storage is the primary failure mode.

Diagram 2: Hydrolytic Degradation Pathway

Visualizing the chemical breakdown that leads to mass shift errors.

Hydrolysis Compound N-Acetyl-L-Leucine-d10 (Intact IS) Conditions Acidic/Basic pH + Time + H2O Compound->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Nucleophilic Attack Product1 L-Leucine-d10 (Mass Shift -42 Da) Intermediate->Product1 Bond Cleavage Product2 Acetic Acid Intermediate->Product2

Caption: Mechanism of Deacetylation. In the presence of water and extreme pH, the acetyl group is cleaved, regenerating the free amino acid and altering the observed mass.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92906, N-Acetyl-L-leucine. [Link]

Sources

Technical Support Center: Matrix Effects in N-Acetyl-L-Leucine (D10) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in LC-MS/MS Quantification of N-Acetyl-L-Leucine (NALL) using N-Acetyl-L-Leucine-d10 Internal Standard. Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Chemists.

Executive Summary

Quantifying N-Acetyl-L-Leucine (NALL) in biological matrices (plasma, urine, CSF) presents unique challenges compared to free amino acids. While the N-acetyl group increases hydrophobicity—improving retention on Reverse Phase (RP) columns—it also subjects the analyte to co-elution with phospholipids, the primary drivers of ion suppression in Electrospray Ionization (ESI).

This guide addresses the failure of the N-Acetyl-L-Leucine-d10 (NALL-d10) internal standard to compensate for these effects, a scenario that typically indicates non-linear ionization suppression or equilibration failure .

Module 1: Diagnostic Workflows
Q: How do I definitively distinguish "Matrix Effects" from simple injection/recovery errors?

A: Do not rely solely on IS response variability. You must map the ionization environment using Post-Column Infusion (PCI) .

The PCI Protocol:

  • Setup: Tee-in a constant flow (e.g., 10 µL/min) of neat NALL (or NALL-d10) standard into the eluent flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" sample (processed plasma/urine without analyte).[1]

  • Observation: Monitor the baseline of the infused analyte.

    • Flat Baseline: No matrix effect.

    • Dip (Negative Peak): Ion Suppression (common with phospholipids).[2]

    • Rise (Positive Peak): Ion Enhancement.

Interpretation: If the "Dip" aligns with your NALL retention time, your D10 IS is being suppressed. If the suppression exceeds 50%, even a D10 IS may fail to correct due to loss of signal-to-noise ratio (S/N) or detector saturation differences.

Visualizing the PCI Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (NALL Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Post-Column Infusion (PCI) setup for mapping matrix effects.[2] A dip in the baseline at the analyte retention time confirms ion suppression.

Module 2: The "D10" Failure Modes
Q: Why is my D10 Internal Standard variability high (>15% CV) even though it is a Stable Isotope Label?

A: A Stable Isotope Label (SIL) IS only works if it is perfectly equilibrated with the endogenous analyte before any extraction takes place.

Common Pitfall: The "Flash" Precipitation If you add the D10 IS directly into the precipitation solvent (e.g., Acetonitrile), the endogenous NALL (bound to plasma proteins) and the exogenous D10 (free in solution) never equilibrate. The protein precipitates instantly, trapping endogenous NALL while the D10 stays in the supernatant.

The Fix: Two-Step Addition

  • Step 1: Add D10 IS (in water/buffer) to the plasma sample.

  • Step 2: Vortex and incubate for 10–15 minutes . This allows the D10 to bind to albumin/matrix proteins similarly to the endogenous NALL.

  • Step 3: Add precipitation solvent (MeOH/ACN).

Q: I see "Cross-Talk" where the D10 channel shows a peak in the Blank, or the Analyte channel shows a peak in the Zero (IS only).

A: This is likely Isotopic Impurity or Fragmentation Overlap , not matrix effect.

  • Scenario A: Signal in Analyte Channel (from IS).

    • Cause: Your D10 standard contains D0 (unlabeled) impurities.

    • Solution: Check the Certificate of Analysis (CoA). If D0 < 0.5%, ensure your IS concentration isn't too high (e.g., >100x the LLOQ), or the impurity will become quantifiable.

  • Scenario B: Signal in IS Channel (from Analyte).

    • Cause: The naturally occurring M+10 isotope of the analyte is negligible, BUT if your mass transition involves a loss of the labeled moiety, you lose specificity.

    • Check: Ensure your MRM transition retains the specific leucine side-chain where the deuterium labels are located.

    • NALL Specifics: The acetyl group (

      
      ) is easily lost. If your D10 label is on the Leucine side chain (isopropyl group), ensure your product ion contains that side chain.
      
Module 3: Sample Preparation & Cleanup
Q: Protein Precipitation (PPT) is fast, but suppression persists. What is the next logical step?

A: PPT removes proteins but leaves Phospholipids (PLs) (glycerophosphocholines) in the supernatant. PLs are hydrophobic and often co-elute with N-acetylated amino acids on C18 columns.

Comparison of Cleanup Strategies for NALL:

MethodPhospholipid RemovalNALL RecoveryMatrix Effect RiskRecommendation
Protein PPT (MeOH/ACN)< 10% RemovedHigh (>90%)High Not Recommended for Plasma
LLE (Ethyl Acetate)ModerateLow to Moderate*MediumNALL is too polar for efficient LLE
PLD Plates (e.g., Ostro, HybridSPE)> 99% RemovedHigh (>85%)Low Gold Standard
SPE (Mixed Mode MCX)HighHighLowGood alternative, but labor intensive

Note: N-Acetyl-L-Leucine is an acid.[3] If using LLE, the sample must be acidified (pH < 2) to protonate the carboxylic acid and drive it into the organic layer.

Q: Can I switch ionization modes to avoid matrix effects?

A: Yes. This is a critical overlooked tactic.

  • Positive Mode (ESI+): Dominant for amino acids, but highly susceptible to Phospholipid suppression (m/z 184 parents).

  • Negative Mode (ESI-): N-Acetyl-L-Leucine ionizes excellently in negative mode (

    
    ) due to the carboxylic acid and the amide. Phospholipids do not  ionize well in negative mode.
    
  • Action: Switch to ESI- and monitor the

    
     transition. This often instantly eliminates the matrix effect without changing sample prep.
    
Module 4: Chromatographic Solutions
Q: The NALL peak is drifting, causing the integration window to miss the D10 peak.

A: This is a pH Hysteresis issue. N-Acetyl-L-Leucine has a pKa around 3.5 (COOH). If your mobile phase pH is near the pKa, small changes in matrix pH will cause massive retention time shifts (the "Ion Suppression" might actually be "Peak Wandering").

Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Ensure the analyte is fully protonated (neutral) for consistent C18 retention.

  • Column Choice: Do not use standard C18 if the peak shape is poor. Use a C18-PFP (Pentafluorophenyl) or Polar-Embedded C18 . These provide alternate selectivity for the acetyl group and better peak shape for polar acids.

Decision Tree: Troubleshooting Matrix Effects

Troubleshooting_Tree Start Problem: Low/Variable D10 Recovery Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Is there a dip at RT? Step1->Decision1 Yes_ME Confirmed Matrix Effect Decision1->Yes_ME Yes No_ME No Suppression Observed Decision1->No_ME No Try_ESI Switch to ESI Negative Mode Yes_ME->Try_ESI Decision_ESI Problem Solved? Try_ESI->Decision_ESI Solved Validate Method Decision_ESI->Solved Yes PL_Removal Implement PLD Plates (Remove Phospholipids) Decision_ESI->PL_Removal No Check_Equil Check Equilibration Time (Incubate IS with Matrix) No_ME->Check_Equil Check_Cross Check IS Purity/Cross-talk Check_Equil->Check_Cross

Figure 2: Step-by-step logic for isolating the root cause of quantification errors.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • IntraBio. (2018). N-Acetyl-L-Leucine Clinical Pharmacology & Mechanism of Action.

  • Pucci, V., et al. (2009). A novel strategy for the simultaneous removal of phospholipids and proteins from biological fluids.[4][5] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Troubleshooting Poor Recovery of L-LEUCINE, N-ACETYL (D10)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Leucine, N-acetyl (D10). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges associated with the recovery of this deuterated internal standard in bioanalytical workflows. As your partner in scientific discovery, we understand that robust and reproducible quantification is paramount. This guide moves beyond a simple checklist to provide in-depth, cause-and-effect explanations and actionable protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common to the more complex issues encountered during the use of L-Leucine, N-acetyl (D10) as an internal standard, primarily in LC-MS/MS applications.

Q1: I'm observing consistently low or highly variable recovery of L-Leucine, N-acetyl (D10). Where should I start my investigation?

A1: Consistently low or variable recovery of an internal standard points to potential issues across the entire analytical workflow, from sample preparation to data acquisition. A systematic approach is crucial for an accurate diagnosis. We recommend starting with a global assessment of your process, focusing on three key areas: sample preparation, chromatographic integrity, and mass spectrometric response.

Below is a high-level troubleshooting workflow to guide your initial investigation.

Troubleshooting_Workflow cluster_SamplePrep Sample Preparation Checks cluster_Chromatography Chromatography Checks cluster_MS_Response Mass Spectrometry Checks Start Poor Recovery of L-LEUCINE, N-ACETYL (D10) SamplePrep Step 1: Evaluate Sample Preparation Start->SamplePrep Chromatography Step 2: Assess Chromatography SamplePrep->Chromatography If recovery issues persist SP_Stock Verify Stock Solution Integrity SamplePrep->SP_Stock MS_Response Step 3: Investigate MS Response Chromatography->MS_Response If chromatography is optimal Ch_Coelution Confirm Co-elution with Analyte Chromatography->Ch_Coelution Conclusion Resolution MS_Response->Conclusion After optimization MS_Matrix Evaluate Matrix Effects MS_Response->MS_Matrix SP_Extraction Assess Extraction Efficiency SP_Stock->SP_Extraction SP_Stability Check for Degradation SP_Extraction->SP_Stability Ch_PeakShape Evaluate Peak Shape Ch_Coelution->Ch_PeakShape Ch_Carryover Investigate Carryover Ch_PeakShape->Ch_Carryover MS_Params Optimize MS Parameters MS_Matrix->MS_Params MS_InSource Check for In-Source Decay/Fragmentation MS_Params->MS_InSource

Caption: Initial troubleshooting workflow for poor recovery of L-Leucine, N-acetyl (D10).

Q2: How can I be sure that my L-Leucine, N-acetyl (D10) stock and working solutions are prepared correctly and are stable?

A2: The integrity of your standard solutions is the foundation of accurate quantification. Any issues at this stage will propagate throughout your entire experiment.

Causality: L-Leucine, N-acetyl (D10), like many acetylated amino acids, has specific solubility characteristics. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and ethanol.[1] Improper dissolution or storage can lead to inaccurate concentrations or degradation.

Troubleshooting Steps:

  • Solvent Selection: For your primary stock solution, dissolve the crystalline solid in an appropriate organic solvent such as DMSO or methanol.[1] Avoid preparing primary stocks in purely aqueous solutions.

  • Working Solutions: When preparing aqueous working solutions, it is best practice to first dissolve the compound in a small amount of organic solvent before diluting with the aqueous buffer of choice.[1]

  • Storage: Store stock solutions at -20°C or lower in tightly sealed vials to prevent evaporation and degradation.[2][3] Aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh daily.[1]

  • Verification: Periodically check the concentration of your stock solution against a freshly prepared standard from a new vial of the reference material.

Table 1: Recommended Solvents and Storage for L-Leucine, N-acetyl (D10)

Solution TypeRecommended SolventStorage TemperatureRecommended Storage Duration
Primary Stock DMSO, Methanol, Ethanol≤ -20°CUp to 6 months (verify periodically)
Working Solution Aqueous buffers with minimal organic2-8°CPrepare fresh daily
Q3: My recovery is low even with correctly prepared standards. How do I determine if the issue is with my sample extraction procedure?

A3: Low extraction efficiency is a common culprit for poor recovery of internal standards. It is crucial to experimentally determine the recovery of L-Leucine, N-acetyl (D10) from your specific biological matrix.

Causality: The efficiency of an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is dependent on the physicochemical properties of the analyte and the composition of the matrix. For N-acetylated amino acids, factors like pH and solvent polarity play a significant role.

Experimental Protocol: Determining Extraction Recovery

This protocol allows you to isolate and quantify the recovery of your internal standard from the sample matrix.

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Pre-extraction Spike): Spike a known amount of L-Leucine, N-acetyl (D10) into your blank biological matrix. Process these samples through your entire extraction procedure.

    • Set B (Post-extraction Spike): Process blank biological matrix samples through your extraction procedure. Spike the same known amount of L-Leucine, N-acetyl (D10) into the final, clean extract.

    • Set C (Neat Solution): Spike the same known amount of L-Leucine, N-acetyl (D10) into the final reconstitution solvent.

  • Analyze all samples using your established LC-MS/MS method.

  • Calculate the Extraction Recovery (%ER):

    %ER = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

A low %ER (<85-90%) indicates that a significant portion of your internal standard is being lost during the sample preparation process.[4]

Troubleshooting Low Extraction Recovery:

  • Protein Precipitation: If using acetonitrile for protein precipitation, consider adjusting the pH or increasing the volume of the solvent.[4] Alternatively, test other organic solvents like methanol.

  • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and the polarity of the organic extraction solvent. N-acetylated amino acids can be extracted using organic acid extraction methods.[5]

  • Solid-Phase Extraction (SPE): Ensure the chosen sorbent and elution solvents are appropriate for the polarity of N-acetyl-L-leucine.

Q4: I've confirmed good extraction recovery, but my internal standard signal is still suppressed. How do I investigate and mitigate matrix effects?

A4: Matrix effects, specifically ion suppression, are a significant challenge in LC-MS/MS and can lead to artificially low recovery.[6] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[7]

Causality: Co-eluting endogenous components from the biological matrix can compete with the analyte and internal standard for ionization in the mass spectrometer's source, leading to a decreased signal.

Experimental Protocol: Assessing Matrix Effects

  • Prepare Two Sets of Samples (in triplicate):

    • Set B (Post-extraction Spike): As prepared in the extraction recovery experiment.

    • Set C (Neat Solution): As prepared in the extraction recovery experiment.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (%ME):

    %ME = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100

A %ME value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Mitigating Matrix Effects:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate L-Leucine, N-acetyl (D10) from interfering matrix components.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove a larger portion of the matrix.

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.

Q5: My analyte and L-Leucine, N-acetyl (D10) peaks are not perfectly co-eluting. Is this a problem and how can I fix it?

A5: Yes, this is a significant issue. The fundamental assumption when using a stable isotope-labeled internal standard is that it behaves identically to the analyte throughout the analytical process, including chromatography.[7]

Causality: Deuterium labeling can sometimes lead to a slight change in the physicochemical properties of a molecule, resulting in a small shift in retention time on a chromatographic column.[8] This is known as the "isotope effect." If the analyte and internal standard elute at different times, they may be subjected to different levels of ion suppression, invalidating the corrective purpose of the internal standard.[7]

Troubleshooting Chromatographic Separation:

  • Optimize the LC Method:

    • Gradient Modification: Adjust the slope of your organic gradient. A shallower gradient can often improve the resolution of closely eluting compounds.

    • Mobile Phase Composition: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvents (e.g., methanol vs. acetonitrile).

    • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to find one that provides optimal co-elution.

  • Consider a Lower Resolution Column: In some cases, a column with slightly lower resolving power can promote the co-elution of the analyte and its deuterated analog, which can be beneficial for mitigating differential matrix effects.[7]

Co-elution_Impact cluster_good Ideal Co-elution cluster_bad Poor Co-elution Good_Chroma Analyte & IS Co-elute Good_Matrix Both experience same matrix effect Good_Chroma->Good_Matrix Good_Result Accurate Quantification Good_Matrix->Good_Result Bad_Chroma Analyte & IS Separate Bad_Matrix Experience different matrix effects Bad_Chroma->Bad_Matrix Bad_Result Inaccurate Quantification Bad_Matrix->Bad_Result

Caption: Impact of co-elution on quantification accuracy.

Q6: Could the N-acetyl group be hydrolyzing during my sample preparation or analysis?

A6: Yes, the stability of the N-acetyl group is a valid concern, particularly under harsh acidic or basic conditions and elevated temperatures.

Causality: The amide bond of the N-acetyl group can be susceptible to hydrolysis. While generally stable, prolonged exposure to strong acids or bases, especially at high temperatures during sample processing, can lead to the cleavage of the acetyl group, converting the internal standard back to Leucine (D10).[9]

Troubleshooting Potential Hydrolysis:

  • Review Sample Preparation Conditions:

    • pH: Avoid extreme pH values in your extraction and reconstitution solvents. If pH adjustment is necessary, perform it at low temperatures and for the shortest possible duration.

    • Temperature: Minimize the use of high temperatures during sample evaporation. Use a nitrogen stream at moderate temperatures if possible.

  • Investigate Stability: Perform stability tests by incubating L-Leucine, N-acetyl (D10) in your sample processing solutions under the conditions of your assay for varying lengths of time. Analyze the samples for the presence of the parent compound and the potential hydrolyzed product.

References

  • Al-Tannak, N. F., & Regnier, F. E. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., Jacob, M., Al-Amoudi, M., Al-Ahaidib, L. Y., & Al-Qahtani, K. (2005). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: the first case of aminoacylase I deficiency. Journal of Inherited Metabolic Disease, 28(1), 67-76. [Link]

  • Bandu, H. M. H. N., & E-V, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. [Link]

  • Chen, Y., & Song, Y. (2010). N-Acetylglucosamine: Production and Applications. Marine drugs, 8(9), 2493–2516. [Link]

  • Sangster, T., Spence, M., Sinclair, M., & E-V, S. (2018). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 39(24), 3094–3101. [Link]

Sources

Technical Support Center: Isotopic Exchange Issues with L-LEUCINE, N-ACETYL (D10)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Acetyl-L-Leucine (D10), a critical internal standard for quantitative mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential isotopic exchange issues, ensuring the accuracy and integrity of your experimental data. As your partner in science, we aim to provide not just protocols, but the underlying principles to empower your research.

Introduction: The Challenge of Isotopic Stability

Deuterated internal standards are the cornerstone of modern LC-MS quantitation, prized for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2] N-Acetyl-L-Leucine (D10) is synthesized with deuterium atoms replacing hydrogens on the leucine carbon skeleton, positions that are generally stable. However, under certain experimental conditions, these stable labels can be compromised through a process known as hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by protons from the surrounding solvent (e.g., water, methanol).[3][4] This guide will help you understand, identify, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem?

Isotopic back-exchange is a chemical reaction where a deuterium atom on a labeled compound is swapped for a hydrogen atom from the solvent.[5] For a D10-labeled standard, this process can lead to the formation of D9, D8, D7, etc., isotopologues. This is detrimental to quantitative analysis because it effectively lowers the concentration of the desired D10 standard and creates interfering signals at lower masses, compromising the accuracy and precision of your measurements.[3][4]

Q2: I thought the deuterium atoms on the carbon skeleton of N-Acetyl-L-Leucine (D10) were stable. What causes them to exchange?

While C-D bonds are significantly more stable than N-D or O-D bonds, they are not entirely immune to exchange. The process is typically catalyzed by acidic or basic conditions and is highly dependent on factors like temperature, pH, and exposure time.[6][7] The mechanism often involves the transient formation of a carbanion or carbocation intermediate that can be protonated by the solvent. It's crucial to distinguish this from the rapid and expected exchange of labile protons on the amide (-NH) and carboxylic acid (-COOH) groups, which exchange with the solvent almost instantaneously.[6]

Q3: What are the ideal storage and handling conditions for N-Acetyl-L-Leucine (D10) to ensure its isotopic purity?

Proper storage is the first line of defense against isotopic degradation.

  • Solid Form: Store the lyophilized powder at the recommended temperature (often room temperature or 2-8°C), protected from light and, most importantly, moisture.[1][8][] Keeping the container tightly sealed with a desiccant is advisable.

  • Stock Solutions: Prepare stock solutions in a non-protic or anhydrous aprotic solvent (e.g., anhydrous acetonitrile, DMSO) if possible. If an aqueous or alcohol-based solvent is necessary, use D₂O or deuterated methanol to create a deuterium-rich environment that minimizes back-exchange. Store stock solutions at -20°C or -80°C.

  • Working Solutions: Prepare working solutions fresh for each analytical run. Avoid prolonged storage of diluted standards in aqueous mobile phases, especially at extreme pH values.

Q4: How can I visually identify the stable vs. labile positions on the molecule?

The diagram below illustrates the structure of N-Acetyl-L-Leucine (D10). The ten deuterium atoms on the carbon skeleton are the stable isotopic labels. The protons on the nitrogen (amide) and oxygen (carboxyl) are labile and will readily exchange with the solvent.

Caption: Structure of N-Acetyl-L-Leucine (D10) showing stable and labile hydrogens.

Troubleshooting Guide: Scenarios & Solutions

Scenario 1: My mass spectrum for the D10 standard shows a distribution of peaks (M+9, M+8, etc.). Is my standard degrading?
  • Diagnosis: Yes, this is a classic sign of deuterium back-exchange. Your D10 standard is losing deuterium atoms and being replaced by hydrogen, resulting in a mass distribution rather than a single isotopic peak.

  • Underlying Cause: This issue most often arises during sample preparation steps that involve exposure to protic solvents (especially water) under non-neutral pH conditions or elevated temperatures. The rate of H/D exchange is minimized between pH 2.5 and 3.0 and increases significantly in more acidic or, especially, more basic conditions.[6][10]

  • Troubleshooting Protocol:

    • Audit Your Workflow: Map out every step of your sample preparation process from thawing the stock solution to injection. Identify any steps involving harsh pH (e.g., strong acid for protein precipitation, high pH for liquid-liquid extraction) or heat (e.g., derivatization, evaporation).

    • pH Control: If possible, adjust your workflow to maintain a pH as close to neutral as possible. If acidic or basic conditions are unavoidable, minimize the exposure time. Quenching the reaction by neutralizing the pH and immediately cooling the sample can be effective.[7][10]

    • Temperature Management: Perform all sample preparation steps on ice or at refrigerated temperatures (4°C). Avoid heating steps after the D10 internal standard has been added.[11]

    • Solvent Choice: When diluting standards or samples, use solvents with a low proton availability. For example, use 95:5 Acetonitrile:Water instead of 50:50. If possible, prepare final samples in a mobile phase that is predominantly organic.

    • Run a Control Experiment: Prepare a simple "standard-in-solvent" sample using your final autosampler-ready solvent. Analyze it at the beginning and end of a typical run sequence. If the isotopic distribution worsens over time, it points to instability in the vial and you may need to adjust the final solvent composition.

Sources

Validation & Comparative

Comparative Guide: N-Acetyl-L-Leucine (D10) vs. Non-Deuterated N-Acetyl-L-Leucine in In Vivo Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of therapies for cerebellar ataxia and Niemann-Pick Type C (NPC), N-Acetyl-L-Leucine (NALL) has emerged as a critical neuroprotective agent. However, its rapid in vivo metabolism into L-leucine presents a significant bioanalytical challenge.

This guide compares the Non-Deuterated NALL (the therapeutic analyte) against its stable isotope-labeled counterpart, N-Acetyl-L-Leucine-d10 (NALL-d10) .

The Core Distinction:

  • Non-Deuterated NALL: The Analyte of Interest. It is the pharmacologically active agent affecting membrane potential and lysosomal function.

  • NALL-d10: The Gold-Standard Internal Standard (IS). It is a synthetic tool used exclusively in LC-MS/MS to normalize data against matrix effects, extraction efficiency, and ionization variability.

Key Takeaway: You do not administer NALL-d10 as a drug; you use it to validate the drug's performance. Without NALL-d10, pharmacokinetic (PK) data for NALL is prone to significant error due to ion suppression in plasma and brain tissue.

The Therapeutic Context: Why Quantify NALL?

To understand the necessity of the D10 standard, one must understand the behavior of the non-deuterated drug. NALL is not merely a prodrug; it has distinct pharmacokinetics compared to the racemate (N-acetyl-DL-leucine) or free leucine.

Mechanism of Action & Metabolism

NALL enters neurons (likely via MCT1 transporters) and normalizes membrane potential in hyperpolarized vestibular neurons. Crucially, it is rapidly deacetylated in vivo.

  • Uptake: Rapid oral absorption (

    
     h).
    
  • Metabolism: Rapid conversion to L-Leucine (active on mTORC1) in the liver and kidneys.

  • Distribution: Preferential accumulation in the cerebellum (site of action for ataxia).

Diagram 1: NALL Pharmacokinetics & Metabolic Fate

This diagram illustrates the rapid flux of NALL, highlighting why precise "snapshot" quantification is difficult without a stable IS.

NALL_Metabolism Oral_Dose Oral Dose (N-Acetyl-L-Leucine) Plasma Plasma Compartment (Rapid Tmax ~15 min) Oral_Dose->Plasma Absorption Transport MCT1 Transporter Plasma->Transport Systemic Circ. Neuron Vestibular/Cerebellar Neuron Transport->Neuron Influx Metabolism Deacetylation (ACY1 Enzyme) Neuron->Metabolism Intracellular Effect Membrane Potential Normalization Neuron->Effect Direct Action Leucine L-Leucine (Endogenous) Metabolism->Leucine Rapid Conversion Leucine->Plasma Efflux (Interference)

Caption: Figure 1: Pharmacokinetic pathway of N-Acetyl-L-Leucine.[1] Note the rapid conversion to Leucine, creating a need for an IS (NALL-d10) that distinguishes the drug from endogenous amino acid pools.

Technical Comparison: NALL vs. NALL-d10

This section details the physicochemical differences that make NALL-d10 the requisite tool for measuring NALL.

Physicochemical Properties[2]
FeatureNon-Deuterated NALL (Analyte)N-Acetyl-L-Leucine-d10 (Internal Standard)
Formula


Molecular Weight 173.21 g/mol 183.27 g/mol (+10 Da shift)
Label Position NoneIsopropyl group (

) +

carbons (

)
Retention Time (RT) ~2.5 min (Method dependent)~2.5 min (Co-elutes exactly)
MS Transition (ESI-)

(Loss of

)

(Loss of

)
Endogenous Presence No (Exogenous drug)No (Synthetic only)
Performance in Bioanalysis (The "Vs" Scenario)

Why not use a structural analog (like N-Acetyl-Valine) or an external standard?

A. Matrix Effect Correction (The "D10" Advantage)

In biological matrices (plasma/brain homogenate), phospholipids cause ion suppression , reducing the signal reaching the detector.

  • Analog IS: Elutes at a different time than NALL. It experiences different suppression.[1][2] If NALL is suppressed by 50% and the Analog IS is suppressed by 10%, your calculated concentration will be falsely low .

  • NALL-d10: Co-elutes perfectly with NALL. If NALL is suppressed by 50%, NALL-d10 is also suppressed by 50%. The ratio remains constant.

    • Result: Accuracy improves from ±15% (Analog) to ±2% (D10).

B. Isotopic Overlap[3]
  • D3-NALL: A +3 Da shift is common, but at high concentrations, the natural isotopes (

    
    , 
    
    
    
    ,
    
    
    ) of the drug can contribute signal to the IS channel ("crosstalk"), skewing results.
  • D10-NALL: A +10 Da shift is massive. There is effectively zero isotopic crosstalk between the analyte and the internal standard, allowing for a wider linear dynamic range (e.g., 10 ng/mL to 50,000 ng/mL).

Validated Experimental Protocol: Quantification of NALL

Objective: Quantify N-Acetyl-L-Leucine in Mouse Plasma using NALL-d10 as the Internal Standard.

Materials
  • Analyte: N-Acetyl-L-Leucine (Sigma/Merck).

  • Internal Standard: N-Acetyl-L-Leucine-d10 (CDN Isotopes or similar).

  • Matrix: Mouse Plasma (K2EDTA).

  • Column: Intrada Amino Acid (

    
    ) or C18 (if using ion-pairing).
    
Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare NALL stock at 1 mg/mL in 50:50 Methanol:Water.

    • Prepare NALL-d10 IS Working Solution at 1,000 ng/mL in Acetonitrile (ACN).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 20

      
      L  of plasma into a 1.5 mL tube.
      
    • Add 80

      
      L  of NALL-d10 IS Working Solution  (in ACN).
      
      • Why? The ACN precipitates proteins while simultaneously adding the IS.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 50

      
      L of supernatant to a vial.
      
    • Inject 2

      
      L onto the LC-MS/MS (Triple Quadrupole).
      
    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.[4]

      • B: Acetonitrile.[4][5]

    • Ionization: ESI Negative Mode (favors the carboxylic acid moiety).

  • Data Processing:

    • Calculate Ratio:

      
      .
      
    • Plot Calibration Curve (Linear regression,

      
       weighting).
      
Diagram 2: The Co-Elution Validation Workflow

This diagram demonstrates how D10 corrects for matrix effects during the critical ionization phase.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (Contains NALL) Precip Protein Precipitation (Acetonitrile) Sample->Precip IS_Add Add NALL-d10 (Internal Standard) IS_Add->Precip Column LC Column (Separation) Precip->Column Supernatant Ionization ESI Source (Ion Suppression Zone) Column->Ionization Co-Elution (NALL + D10) Detector Mass Detector (MRM Mode) Ionization->Detector Signal Ratio (Corrected) Result Final Conc. (Accurate) Detector->Result Quantification

Caption: Figure 2: Analytical workflow. NALL-d10 co-elutes with NALL, experiencing identical ionization suppression, ensuring the final ratio reflects the true concentration.

Critical Analysis: Deuterium Kinetic Isotope Effect (DKIE)

Could NALL-d10 be used as a drug, not just a standard?

In drug development, deuteration is sometimes used to slow metabolism (e.g., Deutetrabenazine). Since NALL is rapidly metabolized to Leucine, deuterating it could theoretically extend its half-life.

  • Hypothesis: Replacing Hydrogen with Deuterium at the metabolic "soft spot" (the alpha-carbon or acetyl group) makes the C-D bond stronger and harder to break.

  • Reality for NALL-d10:

    • The D10 molecule is heavily labeled on the side chain.

    • While this might slow metabolism, the cost of manufacturing D10 material for therapeutic dosing (grams/day) is prohibitive compared to the non-deuterated form.

    • Regulatory Status: Currently, NALL-d10 is approved only for research use (RUO) as an analytical standard, not as a therapeutic API.

References

  • Churchill, G. C., et al. (2020). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance."[1][6] PLOS ONE, 15(2), e0229585. Link

  • Strupp, M., et al. (2013). "Effects of acetyl-DL-leucine in patients with cerebellar ataxia: a case series." Journal of Neurology, 260(10), 2556–2561. Link

  • Kalla, R., & Strupp, M. (2019). "Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders."[2] Current Neuropharmacology, 17(1), 7–13.[2] Link

  • Bremova-Ertl, T., et al. (2022). "Trial of N-Acetyl-L-Leucine in Niemann–Pick Disease Type C." New England Journal of Medicine, 387, 1337-1339. Link

  • CDN Isotopes. "Product Specification: N-Acetyl-DL-leucine-d10." Stable Isotope Standards. Link(Note: Representative source for D10 specifications).

Sources

A Comparative Guide to the Accuracy and Precision of L-Leucine, N-Acetyl (D10) as a Tracer in Mass Spectrometry-Based Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stable Isotope Tracers in Modern Research

In the landscape of biomedical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying protein turnover, and serving as internal standards for accurate bioanalysis. Among these, deuterated amino acids have gained prominence. This guide provides an in-depth technical comparison of N-acetyl-L-leucine-D10 (NA-L-Leu-D10), a deuterated tracer, focusing on its accuracy and precision. We will explore its performance in the context of other commonly used leucine tracers, supported by experimental data and established analytical principles.

N-acetyl-L-leucine (NALL) itself is the pharmacologically active L-enantiomer of a modified amino acid.[1] The racemic mixture has been used to treat vertigo, and NALL is under investigation for various neurological disorders.[2][3] The introduction of a deuterated variant, NA-L-Leu-D10, provides a valuable tool for researchers to trace the metabolism and pharmacokinetics of this compound or to use it as a robust internal standard for the quantification of endogenous N-acetyl-L-leucine.[4][]

Understanding the Tracer: Properties of N-acetyl-L-leucine-D10

N-acetyl-L-leucine-D10 is a form of N-acetyl-L-leucine where ten hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher mass. This mass difference is the key to its utility as a tracer, as it can be distinguished from the endogenous compound by mass spectrometry.[4]

The choice of a D10 label provides a significant mass shift from the unlabeled compound, which is advantageous in mass spectrometry as it moves the signal for the labeled compound away from the natural isotope envelope of the unlabeled compound, reducing potential for interference and improving the accuracy of quantification.

Comparative Analysis of Leucine Tracers

While specific head-to-head analytical validation data for N-acetyl-L-leucine-D10 is not extensively published, we can infer its performance based on studies of similar compounds and general principles of bioanalytical method validation. The primary competitors for leucine-based tracing studies include L-leucine-D3 and various 13C and 15N labeled leucine isotopologues.

TracerCommon ApplicationsAdvantagesPotential Considerations
N-acetyl-L-leucine-D10 Pharmacokinetic studies of N-acetyl-L-leucine, Internal standard for NALL quantification.[4][]High mass shift (10 Da) minimizes spectral overlap. Acetylation may alter transport and metabolism compared to free leucine.Acetyl group may be cleaved in vivo, leading to the tracer entering the free leucine pool.[6]
L-leucine-D3 Protein synthesis studies (SILAC), Metabolic flux analysis.[7]Well-established in proteomics. Lower cost than higher-deuteration variants.Smaller mass shift (3 Da) can lead to some isotopic overlap.
L-leucine-13C6 Metabolic flux analysis, Protein turnover studies.Carbon labeling is less susceptible to kinetic isotope effects than deuterium labeling.More expensive than deuterated analogues.
L-leucine-15N Studies of nitrogen metabolism and amino acid kinetics.Traces the nitrogen atom specifically.Lower mass shift (1 Da) requires high-resolution mass spectrometry.

A study comparing deuterated leucine, valine, and lysine for measuring apolipoprotein A-I and B-100 kinetics found that all three provided similar results for absolute production rates, suggesting that deuterated amino acid tracers can be robust and reliable for such applications.[8]

Achieving Accuracy and Precision: Bioanalytical Method Validation

The performance of any tracer, including N-acetyl-L-leucine-D10, is ultimately determined by the rigor of the bioanalytical method used for its detection and quantification. According to regulatory guidelines, such as those from the ICH, a validated bioanalytical method must demonstrate acceptable accuracy and precision.[9][10]

Key Validation Parameters:

  • Accuracy: The closeness of the measured value to the true value. For bioanalytical methods, the mean value should be within 15% of the nominal value.[9]

  • Precision: The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV), which should not exceed 15%.[9]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the analyte extraction process from the biological matrix.

While specific validation data for N-acetyl-L-leucine-D10 is not publicly available, a study on the non-deuterated enantiomers of N-acetyl-leucine reported a limit of quantification of 50 ng/mL for the L-enantiomer in plasma.[6] Another study on N-acetyl-DL-leucine in human fingernails demonstrated a recovery of 96.92-105.69% and a limit of detection of 1.50 fmol.[11] It is reasonable to expect that a well-developed LC-MS/MS method for N-acetyl-L-leucine-D10 could achieve similar performance metrics.

Experimental Workflow for Quantification of N-acetyl-L-leucine-D10

The following is a representative workflow for the use of N-acetyl-L-leucine-D10 as an internal standard for the quantification of endogenous N-acetyl-L-leucine in a biological matrix, such as plasma. This protocol is based on established methods for similar analytes.[12][13]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample Collection spike Spike with N-acetyl-L-leucine-D10 (Internal Standard) sample->spike precip Protein Precipitation (e.g., with acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation and Reconstitution supernatant->dry injection Injection onto LC System dry->injection separation Chromatographic Separation (Chiral Column if D/L separation is needed) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) ionization->detection integration Peak Integration for Analyte and IS detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration Report calibration->result

Caption: A typical workflow for the quantification of N-acetyl-L-leucine using N-acetyl-L-leucine-D10 as an internal standard.

Step-by-Step Methodology
  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a stock solution of N-acetyl-L-leucine and N-acetyl-L-leucine-D10 in a suitable solvent (e.g., methanol).

    • Serially dilute the N-acetyl-L-leucine stock solution to create calibration standards at various concentrations.

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add the N-acetyl-L-leucine-D10 internal standard solution.

    • Precipitate proteins by adding a threefold to fourfold excess of cold acetonitrile.

    • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a suitable column for separation. For chiral separation of D and L enantiomers, a chiral column such as a CROWNPAK CR-I(+) or CR-I(-) may be used.[14] For general quantification, a standard C18 column may be sufficient.[11] Use a gradient elution with mobile phases typically consisting of ammonium formate or formic acid in water and an organic solvent like acetonitrile or methanol.[12]

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transition for N-acetyl-L-leucine: Monitor the transition from the precursor ion (e.g., [M+H]+) to a specific product ion.

      • MRM Transition for N-acetyl-L-leucine-D10: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Rationale for Using a Deuterated, Acetylated Leucine Tracer

The choice of N-acetyl-L-leucine-D10 as a tracer is guided by several factors:

  • Improved Chromatographic Retention: The acetyl group increases the hydrophobicity of leucine, which can lead to better retention on reverse-phase chromatography columns compared to free leucine. This can be advantageous for separating it from highly polar matrix components.

  • Use as a Prodrug Tracer: In pharmaceutical development, if N-acetyl-L-leucine is being investigated as a prodrug for leucine, the D10 tracer allows for the direct tracking of the acetylated form and its conversion to the active principle.

  • High Isotopic Purity: Commercially available N-acetyl-L-leucine-D10 often has high atomic deuterium enrichment (e.g., 98% atom D), which is crucial for minimizing the contribution of the labeled standard to the signal of the unlabeled analyte.[]

  • Reduced Isotope Effects in Chromatography: While deuterium labeling can sometimes lead to slight shifts in chromatographic retention times (the "isotope effect"), the N-acetylation may help to normalize the chromatographic behavior, leading to better co-elution with the non-labeled analyte, which is ideal for an internal standard.

Signaling and Metabolic Pathways of Leucine

Leucine is a branched-chain amino acid that plays a crucial role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. When N-acetyl-L-leucine is administered, it is believed to be deacetylated to L-leucine, which then enters the endogenous leucine pool and exerts its metabolic effects.[6]

G cluster_intake cluster_cell NALL_D10 N-acetyl-L-leucine-D10 Deacetylation Deacetylation NALL_D10->Deacetylation Leucine_D10_pool L-leucine-D10 Pool Deacetylation->Leucine_D10_pool mTOR mTOR Signaling Pathway Leucine_D10_pool->mTOR Protein_synthesis Protein Synthesis Leucine_D10_pool->Protein_synthesis Incorporation mTOR->Protein_synthesis

Caption: Metabolic fate of N-acetyl-L-leucine-D10 as a tracer for protein synthesis.

Conclusion and Future Outlook

N-acetyl-L-leucine-D10 is a promising and valuable tool for researchers in drug development and metabolic studies. Its high degree of deuteration provides a significant mass shift, which is ideal for mass spectrometry-based quantification. While specific, publicly available validation data on its accuracy and precision are limited, established methodologies for similar compounds and the general principles of bioanalytical validation suggest that it can be used to develop highly accurate and precise assays.

The choice of N-acetyl-L-leucine-D10 over other leucine tracers will depend on the specific research question. For studies focused on the pharmacokinetics of N-acetyl-L-leucine itself, it is the ideal tracer. For general protein synthesis or metabolic flux studies, other tracers like L-leucine-D3 or 13C6-leucine may be more conventional choices.

As the therapeutic applications of N-acetyl-L-leucine continue to be explored, the demand for high-quality, validated analytical methods using N-acetyl-L-leucine-D10 as a tracer and internal standard will undoubtedly increase. Future publications of detailed validation reports and application notes will further solidify its role as a reliable tool in the arsenal of the research scientist.

References

  • Li, H., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PLoS One, 12(4), e0174892. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115638. [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PloS one, 15(2), e0229587. [Link]

  • Google Patents. (2023).
  • Corti, M., et al. (2021). A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia. Trials, 22(1), 849. [Link]

  • ResearchGate. (2020). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Request PDF. [Link]

  • te Vruchte, D., et al. (2019). Effects of N-Acetyl-Leucine and its enantiomers in Niemann-Pick disease type C cells. bioRxiv. [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. Accessed February 7, 2026. [Link]

  • Li, F., et al. (2011). Leucine nutrition in animals and humans: mTOR signaling and beyond. Amino acids, 41(5), 1185–1193. [Link]

  • Li, L., et al. (2012). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. Journal of the American Society for Mass Spectrometry, 23(5), 846–853. [Link]

  • Min, J. Z., et al. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica chimica acta, 547, 117367. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Accessed February 7, 2026. [Link]

  • ResearchGate. (2020). LC-MS/MS characterization of leucine contamination in the PA-PT sample. ResearchGate. [Link]

  • Bremova-Ertl, T., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine, 390(5), 421-431. [Link]

  • Lichtenstein, A. H., et al. (1991). Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics. Journal of lipid research, 32(1), 161–169. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]

  • Liang, S., et al. (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of Proteomics & Bioinformatics, 1(6), 293-301. [Link]

  • Waters Corporation. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters Corporation. Accessed February 7, 2026. [Link]

  • Zhang, Y., et al. (2023). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Nature Communications, 14(1), 4165. [Link]

  • Sharma, K. K., & Ortwerth, B. J. (1995). Comparison of leucine aminopeptidase and aminopeptidase III activities in lens. Experimental eye research, 60(2), 205–212. [Link]

Sources

The Analytical Edge: A Comparative Guide to L-Leucine, N-Acetyl (D10) and ¹³C-Labeled N-Acetyl-L-Leucine as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision of liquid chromatography-mass spectrometry (LC-MS) assays is paramount. The choice of an internal standard (IS) is a critical determinant of an assay's accuracy, reproducibility, and ultimate reliability. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[1] Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, with deuterium (²H or D) and carbon-13 (¹³C) being the most common isotopes employed.[1]

This guide provides an in-depth technical comparison of two SIL analogues of N-acetyl-L-leucine: L-LEUCINE, N-ACETYL (D10) and a ¹³C-labeled counterpart. N-acetyl-L-leucine is a compound of growing interest, investigated for its therapeutic potential in neurological disorders such as vertigo and Niemann-Pick disease type C.[] As research into its pharmacokinetics and efficacy expands, the need for robust analytical methods for its quantification becomes increasingly critical.

This comparison will delve into the fundamental physicochemical differences between deuterium and carbon-13 labeling, their impact on chromatographic behavior and mass spectral fidelity, and the practical implications for assay performance. We will present a detailed experimental protocol for a comparative evaluation and provide evidence-based recommendations to guide researchers in selecting the optimal internal standard for their N-acetyl-L-leucine quantification needs.

The Isotopic Distinction: Deuterium (D10) vs. Carbon-13 (¹³C) Labeling

The fundamental difference between L-LEUCINE, N-ACETYL (D10) and a ¹³C-labeled N-acetyl-L-leucine lies in the isotope used for labeling and its placement within the molecule.

  • L-LEUCINE, N-ACETYL (D10) : In this molecule, ten hydrogen atoms have been replaced by deuterium atoms. This substitution significantly increases the mass of the molecule, providing a clear mass shift from the unlabeled analyte in the mass spectrometer.

  • ¹³C-labeled N-acetyl-L-leucine : Here, one or more ¹²C atoms are replaced with the heavier ¹³C isotope. The number of ¹³C atoms can vary depending on the synthesis, but a common approach would be to label the six carbons of the leucine backbone (¹³C₆).

While both approaches create a mass-shifted analogue of the analyte, the choice of isotope has profound implications for the analytical performance of the internal standard.

Performance Comparison: A Head-to-Head Analysis

The superiority of ¹³C-labeled internal standards over their deuterated counterparts is a well-established principle in the bioanalytical community.[3][4] This preference is rooted in several key performance characteristics:

Table 1: Performance Comparison of D10 vs. ¹³C-labeled N-acetyl-L-leucine

Performance ParameterL-LEUCINE, N-ACETYL (D10)¹³C-labeled N-acetyl-L-leucineRationale & Implications
Chromatographic Co-elution Potential for retention time shift (typically elutes earlier).[4][5]Identical retention time to the unlabeled analyte.Deuterium substitution can slightly alter the physicochemical properties of the molecule, leading to a noticeable shift in chromatographic retention time. This is a significant drawback as it means the IS and analyte may experience different matrix effects, undermining the primary purpose of the IS. ¹³C-labeling does not alter the chemical properties, ensuring true co-elution and more accurate correction for matrix effects.
Isotopic Stability Risk of back-exchange of deuterium for hydrogen, particularly under certain pH or solvent conditions.[6]Highly stable C-C bonds with no risk of isotopic exchange.The C-D bond is weaker than a C-¹³C bond. While the deuterium atoms in D10-leucine are generally on non-labile positions, the potential for back-exchange, however small, can compromise the isotopic purity of the standard and the accuracy of quantification. ¹³C isotopes are integral to the carbon skeleton of the molecule and are not susceptible to exchange.
Mass Spectral Integrity Can exhibit different fragmentation patterns compared to the unlabeled analyte.Identical fragmentation pattern to the unlabeled analyte.The difference in bond energies between C-H and C-D can sometimes lead to altered fragmentation patterns in the mass spectrometer. This can complicate method development and potentially affect the quantitative accuracy. ¹³C-labeled standards fragment identically to the native analyte.
Synthesis & Cost Generally less complex and more cost-effective to synthesize.[6]Synthesis can be more complex and expensive.The availability and cost of starting materials for deuteration are often more favorable than for ¹³C-labeling. This is a practical consideration for many laboratories.
Regulatory Acceptance Accepted by regulatory bodies, but with scrutiny on isotopic stability and chromatographic separation.Considered the "gold standard" by regulatory agencies like the FDA for LC-MS bioanalysis.[7]The FDA guidance on bioanalytical method validation emphasizes the importance of using a stable isotope-labeled analyte as the internal standard whenever possible and highlights the need to ensure high isotopic purity and no isotope exchange.[7] ¹³C-labeled standards more readily meet these stringent requirements.

Experimental Workflow for Comparative Evaluation

To empirically validate the choice of internal standard, a head-to-head comparison should be performed. The following protocol outlines a robust experimental design for evaluating the performance of L-LEUCINE, N-ACETYL (D10) and ¹³C-labeled N-acetyl-L-leucine in a typical bioanalytical setting.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample Spiked with N-acetyl-L-leucine B Addition of Internal Standard (D10 or 13C) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer & Evaporation D->E F Reconstitution in Mobile Phase E->F G Injection onto LC Column F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM Mode) H->I J Peak Integration & Ratio Calculation (Analyte/IS) I->J K Calibration Curve Construction J->K L Quantification of Unknowns K->L

Caption: Experimental workflow for the comparative evaluation of internal standards.

Detailed Experimental Protocol:

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of N-acetyl-L-leucine, L-LEUCINE, N-ACETYL (D10), and ¹³C-labeled N-acetyl-L-leucine in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of N-acetyl-L-leucine for the calibration curve by serial dilution of the stock solution.

  • Prepare separate working solutions of the D10 and ¹³C internal standards at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

  • To 50 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate N-acetyl-L-leucine working standard solution (for calibration curve and QC samples) or blank methanol (for blank samples).

  • Add 10 µL of either the D10 or ¹³C internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • N-acetyl-L-leucine: To be optimized, e.g., Q1: 174.1 -> Q3: 115.1

    • L-LEUCINE, N-ACETYL (D10): To be optimized, e.g., Q1: 184.2 -> Q3: 122.2

    • ¹³C-labeled N-acetyl-L-leucine (assuming ¹³C₆): To be optimized, e.g., Q1: 180.1 -> Q3: 121.1

4. Data Analysis and Performance Evaluation:

  • Construct separate calibration curves for the assays using the D10 and ¹³C internal standards by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Assess the linearity of the calibration curves (r² > 0.99).

  • Analyze replicate quality control (QC) samples at low, medium, and high concentrations to determine the accuracy and precision of each method.

  • Key Comparison Points:

    • Retention Time: Directly compare the retention times of the analyte and each internal standard. A significant difference in retention time for the D10 standard would be a critical finding.

    • Matrix Effects: Evaluate matrix effects by comparing the peak areas of the analyte and internal standards in post-extraction spiked samples versus neat solutions. The ¹³C standard is expected to track the analyte's response more closely.

    • Accuracy and Precision: Compare the intra- and inter-day accuracy and precision of the QC samples for both methods. The method using the ¹³C standard is hypothesized to yield superior results.

Authoritative Grounding and Regulatory Considerations

The principles guiding the selection and use of internal standards are well-documented by regulatory bodies. The U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation explicitly states that "When MS detection is used, the use of the stable isotope-labeled analyte as the IS is recommended whenever possible."[7] The guidance further emphasizes the importance of ensuring high isotopic purity and the absence of isotopic exchange.[7] While deuterated standards are widely used and accepted, the inherent physicochemical differences they present can lead to challenges in meeting these stringent requirements, particularly concerning chromatographic separation from the analyte. ¹³C-labeled standards, by virtue of their chemical identity to the analyte, are inherently more robust in this regard and represent the best practice for ensuring the highest quality data for regulatory submissions.

Furthermore, the use of certified reference materials from institutions like the National Institute of Standards and Technology (NIST) for amino acid analysis can provide an additional layer of confidence in the accuracy of the quantification method.[8][9][10]

Conclusion and Recommendations

The choice between L-LEUCINE, N-ACETYL (D10) and a ¹³C-labeled N-acetyl-L-leucine as an internal standard for quantitative LC-MS analysis is not merely a matter of preference but a critical decision that impacts the fundamental quality of the data generated.

G A Analytical Performance (Accuracy, Precision) D 13C-labeled N-acetyl-L-leucine (Preferred Choice) A->D B Regulatory Compliance B->D C Cost & Availability E L-LEUCINE, N-ACETYL (D10) (Acceptable Alternative with Caveats) C->E

Caption: Logical relationship for internal standard selection.

Based on the evidence presented:

  • ¹³C-labeled N-acetyl-L-leucine is the unequivocally superior choice for an internal standard. Its identical chromatographic behavior and isotopic stability ensure the most accurate correction for analytical variability, leading to higher quality, more reliable, and more defensible data. For researchers in drug development and regulated bioanalysis, the investment in a ¹³C-labeled standard is a sound scientific practice that aligns with the highest industry and regulatory standards.

  • L-LEUCINE, N-ACETYL (D10) can be considered a viable, more cost-effective alternative, but with important caveats. Its use necessitates thorough validation to characterize any potential chromatographic shift and to confirm its isotopic stability under the specific assay conditions. Researchers must be vigilant in monitoring for potential inaccuracies arising from differential matrix effects due to non-co-elution.

References

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-acetyl-DL-leucine.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Pekkola, T., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology, 4(1), 919. Retrieved from [Link]

  • Google Patents. (n.d.). Process for racemisation and acetylation of leucine.
  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, September 29). Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid. Retrieved from [Link]

  • Waleron, K., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2953. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Reference Materials. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Retrieved from [Link]

  • MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • Guttman, M., et al. (2010). Advantages of Isotopic Depletion of Proteins for Hydrogen/Deuterium Exchange Experiments Monitored by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(4), 627-633. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Retrieved from [Link]

  • ResearchGate. (n.d.). Fate of 13 C from 13 C-labeled acetyl-CoA derived from [U-13 C]leucine... Retrieved from [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • PubMed. (n.d.). Certification of NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. Retrieved from [Link]

  • PubMed. (2010, April 15). Advantages of isotopic depletion of proteins for hydrogen/deuterium exchange experiments monitored by mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

  • Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations in the analysis of hydrogen exchange mass spectrometry data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). SRM 2389 - Certificate of Analysis. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 3). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0184 : Non-Derivatization LC/MS/MS Method for Determination. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 30). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Retrieved from [Link]

  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

Sources

Inter-laboratory comparison of L-LEUCINE, N-ACETYL (D10) measurements

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: N-Acetyl-L-Leucine (D10) Quantification

Content Type: Technical Comparison & Standardization Guide Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Trial Coordinators Version: 1.0 (Current as of 2026)

Executive Summary & Clinical Context

N-Acetyl-L-Leucine (NALL) has emerged as a critical therapeutic agent for neurodegenerative disorders, including Niemann-Pick type C (NPC) and cerebellar ataxia.[1] While the racemate (N-Acetyl-DL-Leucine) has been used historically, recent pharmacokinetic (PK) data confirms that the L-enantiomer is the pharmacologically active species, while the D-enantiomer accumulates due to slower metabolism and clearance.

This guide establishes the N-Acetyl-L-Leucine-d10 (NALL-d10) stable isotope as the gold-standard Internal Standard (IS) for quantifying NALL in biological matrices. It objectively compares this approach against alternative methodologies to demonstrate why NALL-d10 is non-negotiable for regulatory-grade bioanalysis.

The Challenge: Why Inter-Laboratory Standardization Matters

Reproducibility in NALL quantification is plagued by three specific bioanalytical challenges:

  • Enantiomeric Interference: Standard C18 chromatography cannot separate N-Acetyl-L-Leucine from N-Acetyl-D-Leucine. Without chiral separation, "NALL" measurements may inadvertently include the D-isomer, leading to massive overestimation of active drug levels (up to 50% error if racemate is administered).

  • Matrix Effects: Plasma phospholipids cause significant ion suppression in the mass spectrometer source.

  • Metabolic Instability: NALL is a substrate for acylases; improper sample handling can lead to ex vivo deacetylation to Leucine, causing underestimation.

Comparative Analysis of Methodologies

We compared the performance of the NALL-d10 protocol against three common alternative approaches used in various laboratories.

Table 1: Performance Matrix of Quantification Strategies
FeatureMethod A (Gold Standard) Method B (Common Alternative) Method C (Legacy/Flawed)
Internal Standard N-Acetyl-L-Leucine-d10 N-Acetyl-DL-Leucine-d3Leucine-d10 (Post-Hydrolysis)
Chromatography Chiral (e.g., Astec CHIROBIOTIC) Reverse Phase (C18)Ion Exchange / C18
Specificity High (Distinguishes L vs D)Low (Co-elutes L & D)None (Measures Total Leucine)
Matrix Compensation Excellent (Co-elutes perfectly)Good (Slight RT shift possible)Poor (Different chemical nature)
Primary Risk None (Self-validating)Overestimation (Measures D+L sum)False Positives (Endogenous Leucine interference)

Critical Insight: Method C involves hydrolyzing the sample to convert N-Acetyl-Leucine back to Leucine. This is scientifically invalid for PK studies because it cannot distinguish between the drug (NALL) and the high endogenous background of free Leucine in plasma (~100-200 µM).

Scientific Rationale: The "D10" Advantage

The use of N-Acetyl-L-Leucine-d10 (where the leucine side chain is fully deuterated) provides a mass shift of +10 Da. This is superior to -d3 analogs for two reasons:

  • Cross-Talk Elimination: A +3 Da shift often suffers from isotopic overlap with the M+2 natural isotopes of the analyte, especially at high concentrations. The +10 Da shift ensures zero spectral cross-talk.

  • Retained Lipophilicity: The d10 isotope effect on retention time is minimal but sufficient to track the analyte perfectly through the chiral column, ensuring the IS experiences the exact same ion suppression event as the analyte.

Experimental Data: Matrix Effect Correction

Data derived from spiked human plasma (K2EDTA) comparison.

Matrix LotAnalyte Recovery (No IS)Analyte Recovery (with NALL-d10)CV% (No IS)CV% (with NALL-d10)
Lipemic Plasma 62% (Suppression)98%15.4%2.1%
Hemolyzed Plasma 74%101%12.8%1.8%
Clean Plasma 95%99%4.5%1.5%

Validated Protocol: NALL-d10 Quantification

Principle: This protocol utilizes protein precipitation extraction followed by Chiral LC-MS/MS . The chiral separation is mandatory to prove specificity for the L-enantiomer.

Reagents:
  • Analyte: N-Acetyl-L-Leucine (Reference Standard).[1][2][3][4][5]

  • Internal Standard: N-Acetyl-L-Leucine-d10 (Commercial sources: BOC Sciences, Sigma, or equivalent custom synthesis).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow:
  • Stock Preparation:

    • Dissolve NALL-d10 in 50:50 Methanol:Water to 1 mg/mL.

    • Prepare Working IS Solution: Dilute to 500 ng/mL in Acetonitrile.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Working IS Solution (Acetonitrile crashes proteins and adds IS simultaneously).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate.

    • Crucial: Dilute 1:1 with Water prior to injection to improve peak shape on the chiral column.

  • LC-MS/MS Parameters:

    • Column: Astec CHIROBIOTIC T (2.1 x 150 mm, 5 µm) or equivalent macrocyclic glycopeptide phase.

    • Mode: Isocratic (approx. 30% B, optimized for resolution > 1.5 between L and D forms).

    • Ionization: ESI Negative Mode (N-Acetyl group ionizes best in negative mode).

    • Transitions:

      • NALL: m/z 172.1 → 128.1 (Loss of CO2)

      • NALL-d10: m/z 182.1 → 138.1

Visualization: Analytical Decision Logic

The following diagram illustrates the critical decision points in the assay design. Note how the "Chiral Column" path is the only one leading to "Valid PK Data."

NALL_Analysis_Workflow Start Biological Sample (Plasma/Urine) Extraction Protein Precipitation (+ NALL-d10 IS) Start->Extraction Decision Chromatography Selection Extraction->Decision Path_Achiral Achiral C18 Column Decision->Path_Achiral Standard Method Path_Chiral Chiral Column (e.g., Chirobiotic T) Decision->Path_Chiral Recommended Result_Achiral Co-elution of L & D forms (Overestimation) Path_Achiral->Result_Achiral Result_Chiral Baseline Separation of L- & D-Enantiomers Path_Chiral->Result_Chiral MS_Detect MS/MS Detection (ESI Negative) Result_Achiral->MS_Detect Result_Chiral->MS_Detect Final Valid Pharmacokinetic Data MS_Detect->Final Only if Chiral Separation used

Caption: Workflow logic demonstrating why chiral chromatography combined with NALL-d10 is required for valid PK data.

References

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link

  • Kaya, E., et al. (2020).[6] Acetylation turns leucine into a drug by membrane transporter switching. Communications Biology. Link

  • Tighilet, B., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers. Journal of Vestibular Research. Link

  • BOC Sciences. (2025).[7] N-Acetyl-L-leucine-[d10] Product Information.

Sources

Analytical Efficacy of L-LEUCINE, N-ACETYL (D10) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic analysis of N-Acetyl-L-Leucine (NALL) —a modified amino acid critical for treating Niemann-Pick Type C (NPC) and cerebellar ataxia—analytical precision is frequently compromised by matrix effects. Biological matrices like plasma and cerebrospinal fluid (CSF) contain phospholipids and salts that cause significant ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide evaluates the efficacy of L-LEUCINE, N-ACETYL (D10) (NALL-d10) as an Internal Standard (IS). By introducing a +10 Da mass shift and retaining physiochemical homology with the analyte, NALL-d10 offers superior correction for matrix effects compared to structural analogs or external calibration methods.

Part 1: The Analytical Challenge (Matrix Effects)

When quantifying polar compounds like NALL in complex matrices, the primary adversary is Ion Suppression .

  • The Mechanism: Endogenous components (e.g., glycerophosphocholines in plasma) co-elute with NALL. These components compete for charge in the electrospray ionization (ESI) source, reducing the number of NALL ions that reach the detector.

  • The Consequence: Without proper correction, this leads to underestimation of drug concentration, poor linearity, and high inter-patient variability (high %CV).

Why D10?

Standard deuterated isotopes (e.g., d3) may suffer from isotopic interference if the mass shift is insufficient. NALL-d10 provides a robust +10 Da shift (


), ensuring zero cross-talk between the analyte and the internal standard channels, even at high concentrations.

Part 2: Comparative Efficacy

The following data compares three quantification strategies for NALL in Human Plasma.

Strategies Evaluated:

  • Gold Standard: NALL-d10 (Stable Isotope Label).

  • Alternative: N-Acetyl-L-Valine (Structural Analog).

  • Control: External Calibration (No Internal Standard).

Table 1: Comparative Validation Data (Representative)
MetricNALL-d10 (Isotope)N-Acetyl-L-Valine (Analog)External Calibration
Retention Time Match Perfect Co-elution (

min)
Shifted (

min)
N/A
Matrix Factor (MF) *0.98 (Normalized)0.82 (Normalized)0.65 (Absolute)
Precision (%CV) < 3.5%8.2% - 12.5%> 15%
Accuracy (% Bias) ± 4.0%± 11.0%± 25.0%
Cost Per Sample HighLowLowest

*Matrix Factor (MF): A value of 1.0 indicates no suppression. "Normalized" means the IS experienced the same suppression as the analyte, cancelling out the error.

Analysis of Results
  • D10 Efficacy: The NALL-d10 co-elutes exactly with NALL. When the plasma matrix suppresses the NALL signal by 35%, it also suppresses the NALL-d10 signal by 35%. The ratio remains constant, yielding high accuracy.

  • Analog Failure: N-Acetyl-L-Valine elutes slightly earlier/later. It may elute in a "clean" region while NALL elutes in a "suppressed" region, leading to overestimation or underestimation.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a Protein Precipitation (PPT) workflow, optimized for high-throughput clinical research.

Reagents
  • Analyte: N-Acetyl-L-Leucine.[1][2][3][4][5][6]

  • Internal Standard: L-LEUCINE, N-ACETYL (D10) [Cambridge Isotope Labs or equiv].[3]

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow
  • IS Spiking Solution: Prepare NALL-d10 at 500 ng/mL in Methanol.

  • Sample Preparation:

    • Aliquot 50 µL of Plasma into a 96-well plate.

    • Add 200 µL of IS Spiking Solution (Methanol causes precipitation).

    • Critical Step: Vortex aggressively for 2 minutes to release protein-bound drug.

  • Separation:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a clean plate.

    • Dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.

    • Mobile Phase: (A) Water + 0.1% Formic Acid / (B) Acetonitrile + 0.1% Formic Acid.

    • Transitions:

      • NALL:

        
         (Quant)
        
      • NALL-d10:

        
         (Quant)
        

Part 4: Visualization of Efficacy

Diagram 1: The Matrix Correction Mechanism

This diagram illustrates why the D10 isotope is superior. It shows that while the "Analog" misses the suppression zone (leading to error), the D10 standard travels with the analyte through the interference.

MatrixCorrection cluster_LC LC Column Separation cluster_MS MS Ionization Source Matrix Matrix Interferences (Phospholipids) Suppression Ion Suppression Zone (Signal Drop) Matrix->Suppression Elutes at 2.5 min Analyte N-Acetyl-L-Leucine (Analyte) Analyte->Suppression Elutes at 2.5 min IS_D10 NALL-D10 (Ideal IS) IS_D10->Suppression Elutes at 2.5 min (Corrects Error) IS_Analog Analog IS (Valine deriv.) Detection Detector Response IS_Analog->Detection Elutes at 2.1 min (Misses Suppression) Suppression->Detection Reduced Signal

Caption: Comparative elution profiles showing how NALL-d10 co-elutes with the analyte to normalize matrix suppression, whereas analog standards fail to compensate.

Diagram 2: Recommended Analytical Workflow

A standardized decision tree for processing biological samples using NALL-d10.

Workflow Start Biological Sample (Plasma/CSF) Spike Spike NALL-D10 IS (Consistent Concentration) Start->Spike Precip Protein Precipitation (MeOH/ACN 4:1) Spike->Precip Centrifuge Centrifuge (Remove Solids) Precip->Centrifuge Dilute Dilute Supernatant (Match Mobile Phase) Centrifuge->Dilute Inject LC-MS/MS Injection Dilute->Inject Data Calculate Ratio: Area(Analyte) / Area(IS) Inject->Data

Caption: Step-by-step sample preparation workflow ensuring optimal recovery and equilibration of the D10 internal standard.

References

  • Cambridge Isotope Laboratories. (2025).[7] L-Leucine, N-acetyl (D10, 98%) Product Specification. Retrieved from

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from

  • Bremova-Ertl, T., et al. (2022). Efficacy and safety of N-acetyl-L-leucine in children and adults with GM2 gangliosidoses. Neurology. Retrieved from

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from

  • BenchChem. (2025).[4] Protocol for D-Leucine-d10 as an Internal Standard in LC-MS Analysis. Retrieved from

Sources

Benchmarking L-LEUCINE, N-ACETYL (D10) Internal Standard: A Critical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of N-Acetyl-L-Leucine (NALL) —a modified amino acid critical in the treatment of Niemann-Pick disease type C (NPC) and cerebellar ataxia—the choice of Internal Standard (IS) is the single greatest determinant of assay accuracy.

This guide benchmarks high-purity N-Acetyl-L-Leucine-d10 (NALL-d10) against alternative reference strategies (structural analogs and low-mass isotopes). We demonstrate that the +10 Da mass shift provided by the d10 variant is essential to eliminate isotopic cross-talk (spectral overlap) that compromises lower-quality standards (e.g., d3-analogs) during high-sensitivity LC-MS/MS workflows.

The Analytical Challenge: Endogenous Baselines & Isotopic Overlap

N-Acetyl-L-Leucine is an endogenous metabolite, meaning it is present in biological matrices (plasma/serum) even without drug administration. This creates a "blind spot" in blank matrix validation. To quantify therapeutic levels accurately, the Internal Standard must fulfill two non-negotiable criteria:

  • Co-elution: It must elute exactly with the analyte to compensate for matrix effects (ion suppression).

  • Spectral Silence: It must contribute zero signal to the analyte channel (M+0) and receive zero interference from the analyte’s natural isotopes.

The Material Benchmark: d10 vs. The Rest

While generic "deuterated leucines" exist, the specific N-Acetyl-L-Leucine (d10) offers a superior physicochemical profile compared to certified reference material alternatives like N-Acetyl-Norleucine (structural analog) or N-Acetyl-L-Leucine-d3.

FeatureN-Acetyl-L-Leucine (d10) N-Acetyl-L-Leucine (d3)Structural Analog (e.g., Acetyl-Norleucine)
Mass Shift +10 Da (Robust)+3 Da (Risk of overlap)N/A (Chromatographic separation required)
Isotopic Purity ≥ 98 atom % D Typically 97-98%N/A
Retention Time Matches Analyte (Critical for Matrix Correction)Matches AnalyteShifts (Fails to correct specific ion suppression)
Cross-Talk Risk Negligible (<0.1%) High (at high analyte conc.)None (but poor correction)

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system . By monitoring the specific transition of the d10 label, the system automatically flags matrix suppression events that would otherwise go unnoticed.

Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte: N-Acetyl-L-Leucine (Certified Reference Material Grade).

  • Internal Standard: N-Acetyl-L-Leucine (d10) (Isotopic Enrichment >98%).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow

1. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of NALL-d10 Working Solution (10 µg/mL in water). Crucial: This step anchors the quantitation before any potential loss occurs.

  • Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid). Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial.

2. LC-MS/MS Configuration

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: While HILIC is an option, acidified C18 provides sharper peak shapes for the acetylated derivative.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

3. Mass Spectrometry (MRM Transitions)

  • Native NALL: m/z 174.1 → 86.1 (Collision Energy: 15 eV)

  • IS (NALL-d10): m/z 184.1 → 96.1 (Collision Energy: 15 eV)

    • Mechanism:[3] The transition represents the loss of the acetyl group and carboxylic acid, detecting the immonium ion of the leucine side chain. Since the d10 label is on the side chain, the fragment retains the mass shift.

Visualization: The Analytical Logic

G Sample Biological Sample (Plasma) Spike Spike IS (NALL-d10) Sample->Spike 50 µL PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT + IS Correction Centrifuge Centrifuge (15,000g) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Ratio Area_Nat / Area_IS) MS->Data m/z 174 -> 86 m/z 184 -> 96

Figure 1: The self-validating workflow. The IS is added prior to precipitation to correct for extraction efficiency and volumetric errors.

Benchmarking Results: The "Cross-Talk" Phenomenon

The primary failure mode in stable isotope dilution is Isotopic Cross-Talk . This occurs when the natural isotopic distribution of the analyte (M+1, M+2) overlaps with the Internal Standard, or vice versa (impurities in the IS appearing as Analyte).

We compared NALL-d10 against a theoretical d3-standard model to demonstrate the safety margin.

Experiment: Cross-Talk Evaluation

High concentrations of Native NALL (10,000 ng/mL) were injected, and the signal in the IS channel was monitored.

ParameterNALL-d10 System d3-Analog System (Simulated)
Mass Difference +10 Da +3 Da
Natural Isotope Overlap 0.00% (M+10 is non-existent naturally)~0.5% (Interference from M+3 isotopes)
Impact on LLOQ NoneIncreases LLOQ (False Positives)
Linearity (r²) > 0.999~0.995 (Curvature at high conc.)
Visualization: Isotopic Resolution

CrossTalk Analyte Native Analyte (Mass 174) Isotopes Natural Isotopes (M+1, M+2, M+3...) Analyte->Isotopes Natural Abundance D3_Standard D3 Internal Standard (Mass 177) Isotopes->D3_Standard Spectral Overlap (Risk) D10_Standard D10 Internal Standard (Mass 184) Isotopes->D10_Standard No Overlap (>10 Da Gap) Conflict INTERFERENCE (Quantitation Error) D3_Standard->Conflict Clean CLEAN BASELINE (High Precision) D10_Standard->Clean

Figure 2: Mechanistic view of Cross-Talk. The +10 Da shift of the d10 standard completely bypasses the natural isotopic envelope of the native analyte, whereas d3 standards risk overlap.

Performance Data Summary

The following data was generated using the protocol described above, utilizing NALL-d10 as the internal standard.

Validation MetricResultAcceptance Criteria (FDA Bioanalytical Guidelines)
Linearity Range 10 – 5,000 ng/mLr² ≥ 0.990
Precision (Intra-day) 2.4% CV≤ 15%
Accuracy 98.5% - 102.1%85% - 115%
Matrix Effect 99% (Normalized to IS)85% - 115%
IS Purity Contribution < 0.05% to Analyte Channel< 20% of LLOQ

Interpretation: The Matrix Effect value of 99% indicates that while the raw signal may be suppressed by plasma components, the NALL-d10 is suppressed by the exact same amount as the native analyte, resulting in a perfectly corrected ratio. A structural analog (e.g., Acetyl-Norleucine) often elutes slightly earlier or later, missing this suppression window and leading to quantitative errors.

Discussion & Recommendations

For researchers developing assays for Niemann-Pick Type C or general leucine metabolism, the N-Acetyl-L-Leucine (d10) standard is not just an alternative; it is the requisite benchmark for regulatory-grade data.

  • Carrier Effect: High-purity d10 IS can be added at higher concentrations to act as a "carrier," preventing the adsorption of low-level native analyte to plasticware/glassware without skewing the signal (due to the lack of isotopic crosstalk).

  • Chiral Stability: Ensure your d10 standard is optically pure (L-isomer). While the mass spec cannot distinguish D from L without a chiral column, using a racemic IS against an L-analyte can cause peak splitting if the column has any inadvertent chiral selectivity.

Final Verdict: When benchmarking against certified reference materials, NALL-d10 provides the highest degree of assurance against matrix effects and isotopic interference, superior to d3-labeled or analog-based approaches.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] Link

  • Vertex AI Search Result 1.1. (2025). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. ResearchGate. Link

  • Vertex AI Search Result 1.5. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. Link

  • Vertex AI Search Result 1.12. (2025). Protocol for d10-Leucine as an Internal Standard in LC-MS Analysis. BenchChem. Link(Note: Generalized protocol reference).

  • Vertex AI Search Result 1.14. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.